molecular formula C23H20N4O2 B15553525 NC-174 CAS No. 1808181-85-2

NC-174

Cat. No.: B15553525
CAS No.: 1808181-85-2
M. Wt: 384.4 g/mol
InChI Key: KGHMYJFHUHFOGL-UHFFFAOYSA-N
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Description

[N-(4-cyanophenyl)-N'-(diphenylmethyl)guanidine]acetic acid is a trisubstituted guanidine, carrying 4-cyanophenyl, diphenylmethyl and carboxymethyl substituents, which is known to act as a highly potent sweetening agent. It has a role as an epitope and a sweetening agent. It is a glycine derivative and a member of guanidines.
a trisubstituted guanidine high potency sweetener;  structure given in first source

Properties

CAS No.

1808181-85-2

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

2-[[(benzhydrylamino)-(4-cyanoanilino)methylidene]amino]acetic acid

InChI

InChI=1S/C23H20N4O2/c24-15-17-11-13-20(14-12-17)26-23(25-16-21(28)29)27-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22H,16H2,(H,28,29)(H2,25,26,27)

InChI Key

KGHMYJFHUHFOGL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Potent Sweetness of NC-174: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-174, a synthetic sweetener, has garnered significant interest within the scientific community due to its exceptionally high potency, reported to be over 300,000 times that of sucrose.[1] As a trisubstituted guanidine derivative, its unique chemical architecture offers a powerful tool for researchers studying the mechanisms of sweet taste perception and for the development of novel non-caloric sweetening agents. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available data on this compound, tailored for a scientific audience.

Chemical Structure and Properties

The core of this compound's structure is a guanidinoacetic acid moiety. The systematic IUPAC name for this compound is 1-benzhydryl-3-(4-cyanophenyl)guanidine acetate .[2] Its chemical formula is C₂₃H₂₂N₄O₂, with a molecular weight of approximately 386.46 g/mol .[2]

Table 1: Chemical Identification of this compound [2]

PropertyValue
IUPAC Name 1-benzhydryl-3-(4-cyanophenyl)guanidine acetate
Synonyms CP-Dpm-GA, CPDpmGA
CAS Number 138460-25-0
Molecular Formula C₂₃H₂₂N₄O₂
Molecular Weight 386.46 g/mol
Appearance White to off-white solid

Caption: Key chemical identifiers and properties of the this compound sweetener.

Mechanism of Action: Targeting the Sweet Taste Receptor

The intense sweetness of this compound and other guanidinoacetic acid derivatives is attributed to their interaction with the sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: T1R2 and T1R3.[3] Guanidinoacetic acid and its analogs have been shown to activate these receptors, initiating a downstream signaling cascade that ultimately results in the perception of sweetness.[3]

Sweet Taste Signaling Pathway

The binding of a sweet ligand, such as this compound, to the T1R2/T1R3 receptor triggers a conformational change in the receptor complex. This activates an associated heterotrimeric G-protein, gustducin. The activated α-subunit of gustducin then stimulates phospholipase C-β2 (PLC-β2), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-specific cation channel. The resulting influx of Na⁺ ions depolarizes the taste receptor cell, leading to the release of neurotransmitters, such as ATP, which then signal to afferent nerve fibers, transmitting the sweet taste information to the brain.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binds to Gustducin G-protein (Gustducin) T1R2_T1R3->Gustducin Activates PLC_beta2 PLC-β2 IP3 IP3 PLC_beta2->IP3 Generates TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Causes Gustducin->PLC_beta2 Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Ca_release->TRPM5 Activates Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Induces To_Brain Signal to Brain Neurotransmitter->To_Brain

Caption: The signaling cascade initiated by the binding of this compound to the sweet taste receptor.

Quantitative Data

Experimental Protocols

Synthesis of N,N'-Disubstituted Guanidinoacetic Acids

A general approach to the synthesis of N,N'-disubstituted guanidinoacetic acids, the class of compounds to which this compound belongs, has been described. While a specific protocol for this compound is not detailed here, the following represents a plausible synthetic workflow based on related compounds.

Synthesis_Workflow Start Starting Materials: - N-(4-cyanophenyl)cyanamide - Diphenylmethylamine - Glycine derivative Step1 Step 1: Guanidine Formation Reaction of N-(4-cyanophenyl)cyanamide with diphenylmethylamine to form the disubstituted guanidine intermediate. Start->Step1 Step2 Step 2: Alkylation Alkylation of the guanidine intermediate with a protected glycine derivative (e.g., ethyl bromoacetate). Step1->Step2 Step3 Step 3: Deprotection Hydrolysis of the ester group to yield the final guanidinoacetic acid product (this compound). Step2->Step3 Purification Purification (e.g., Chromatography, Recrystallization) Step3->Purification Analysis Characterization (NMR, Mass Spectrometry, HPLC) Purification->Analysis Final This compound Analysis->Final

Caption: A generalized workflow for the synthesis of this compound.

In Vitro Sweet Taste Receptor Activation Assay

To quantify the potency and efficacy of sweeteners like this compound, a common in vitro method involves a cell-based assay using a cell line (e.g., HEK293) stably co-expressing the human T1R2 and T1R3 receptor subunits.

General Protocol Outline:

  • Cell Culture: Maintain HEK293 cells stably expressing hT1R2/hT1R3 in appropriate culture medium.

  • Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: Apply varying concentrations of this compound to the cells.

  • Signal Detection: Measure the change in fluorescence intensity upon compound application, which corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Receptor_Assay_Workflow Start HEK293 cells expressing hT1R2/hT1R3 Step1 Load cells with calcium-sensitive dye Start->Step1 Step2 Apply varying concentrations of this compound Step1->Step2 Step3 Measure fluorescence change (calcium influx) Step2->Step3 Analysis Generate dose-response curve and calculate EC₅₀ Step3->Analysis Result Quantitative measure of receptor activation Analysis->Result

Caption: A typical workflow for an in vitro sweet taste receptor activation assay.

Conclusion and Future Directions

This compound represents a significant molecule in the field of sweetener research. Its high potency and defined chemical structure make it an excellent probe for elucidating the intricacies of sweet taste receptor activation. Future research should focus on obtaining precise quantitative data on its receptor binding and activation properties. Furthermore, detailed toxicological and sensory studies are necessary to evaluate its potential as a commercially viable sweetener. The exploration of structure-activity relationships within the guanidinoacetic acid class, guided by the understanding of molecules like this compound, will be pivotal in the design of next-generation, safe, and effective non-caloric sweeteners.

References

An In-Depth Technical Guide to NC-174 (CP-Dpm-GA): A Potent Probe for Sweet Taste Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NC-174, also known as CP-Dpm-GA, is a trisubstituted guanidine derivative that stands out as one of the most potent synthetic sweeteners discovered, exhibiting a sweetness potency over 300,000 times that of sucrose.[1] Its high affinity and specificity for the T1R2/T1R3 sweet taste receptor have established it as an invaluable molecular probe for investigating the mechanisms of sweet taste perception. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and experimental applications of this compound, intended for researchers and professionals in the fields of sensory science, pharmacology, and drug development. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways are presented to facilitate its use as a research tool.

Discovery and History

The core structure of this compound, N-(((4-cyanophenyl)amino)((diphenylmethyl)amino)methylene)glycine, was designed to optimize interactions with the sweet taste receptor. The diphenylmethyl group provides a bulky hydrophobic component, the cyanophenyl group engages in specific electronic interactions, and the glycine moiety offers a polar handle, all contributing to its exceptional potency. Its designation, CP-Dpm-GA, reflects these key structural features: C yanop henyl, D ip henylm ethyl, and G uanidine A cetic acid.

Physicochemical Properties and Quantitative Data

This compound is characterized by its high affinity for the T1R2/T1R3 receptor, the primary G protein-coupled receptor (GPCR) responsible for sweet taste perception in humans. This interaction initiates a downstream signaling cascade, leading to the sensation of sweetness.

PropertyValueReference
Chemical Name N-(((4-cyanophenyl)amino)((diphenylmethyl)amino)methylene)glycinePubChem
Synonyms This compound, CP-Dpm-GAMedChemExpress
CAS Number 138460-25-0MedChemExpress
Molecular Formula C23H20N4O2PubChem
Molecular Weight 384.44 g/mol PubChem
Sweetness Potency >300,000 times sucrose[1]

Further quantitative data on binding affinities (e.g., Ki, Kd) and functional activity (e.g., EC50, IC50) are areas of ongoing research and are not yet publicly available in comprehensive databases. Researchers are encouraged to perform their own dose-response experiments to determine these values in their specific assay systems.

Experimental Protocols

Synthesis of this compound (CP-Dpm-GA)

The synthesis of this compound involves a multi-step process. A key intermediate in this synthesis is N-(4-cyanophenyl)glycine. The following is a representative protocol for the synthesis of this intermediate, based on available literature. The subsequent steps to complete the synthesis of this compound would involve the reaction of this intermediate with a suitable diphenylmethyl-containing guanidinylating agent.

Protocol for the Synthesis of N-(4-cyanophenyl)glycine:

  • Reaction Setup: In a suitable reaction vessel, combine 4-aminobenzonitrile (1.0 equivalent), glyoxylic acid (1.1 equivalents), and a reducing agent such as sodium cyanoborohydride (1.5 equivalents) in a solvent like methanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-(4-cyanophenyl)glycine.

Note: This is a generalized protocol. Researchers should consult specialized organic synthesis literature for more detailed and optimized procedures.

In Vitro Assay for Sweet Taste Receptor Activation

This compound can be used to study the activation of the T1R2/T1R3 receptor in a cellular context. A common method is a calcium mobilization assay using a cell line (e.g., HEK293) stably expressing the human T1R2 and T1R3 receptors.

Protocol for Calcium Mobilization Assay:

  • Cell Culture: Culture HEK293 cells co-expressing hT1R2 and hT1R3 in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach confluency.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. After the dye incubation, wash the cells again and add the different concentrations of this compound to the wells.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Experimental Workflows

T1R2/T1R3 Signaling Pathway Activated by this compound

The binding of this compound to the T1R2/T1R3 receptor initiates a canonical GPCR signaling cascade. The following diagram illustrates the key steps in this pathway.

Sweet_Taste_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NC174 This compound T1R2_T1R3 T1R2/T1R3 Receptor NC174->T1R2_T1R3 Binds G_protein G Protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal Signal to Brain Neurotransmitter->Signal

Caption: this compound initiated sweet taste signaling pathway.

Experimental Workflow for Characterizing a Novel Sweetener using this compound as a Reference

This workflow outlines the steps to compare a novel sweet compound to the well-characterized this compound.

Experimental_Workflow Start Start: Novel Sweet Compound Assay_Prep Prepare T1R2/T1R3 expressing cells and load with Ca²⁺ dye Start->Assay_Prep NC174_DR Generate Dose-Response Curve for this compound (Reference) Assay_Prep->NC174_DR Novel_DR Generate Dose-Response Curve for Novel Compound Assay_Prep->Novel_DR EC50_Calc Calculate EC50 values for both compounds NC174_DR->EC50_Calc Novel_DR->EC50_Calc Comparison Compare Potency and Efficacy (EC50 and Max Response) EC50_Calc->Comparison Conclusion Conclusion: Characterize Novel Compound's Sweetness Profile Comparison->Conclusion

Caption: Workflow for sweetener characterization.

Conclusion

This compound (CP-Dpm-GA) remains a cornerstone tool for the study of sweet taste perception. Its remarkable potency and specificity for the T1R2/T1R3 receptor provide researchers with a reliable standard for in vitro and in vivo studies. The detailed protocols and pathway diagrams presented in this guide are intended to empower scientists and drug development professionals to effectively utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of taste biology and the development of novel taste modulators.

References

Probing the Sweet Taste Receptor: A Technical Guide to the Mechanism of Action of NC-174

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of potent sweet taste agonists, with a specific focus on the guanidine-based compound NC-174. This compound is a synthetic, high-potency sweetener reported to be over 300,000 times sweeter than sucrose, positioning it as a valuable molecular probe for studying the human sweet taste receptor, T1R2/T1R3. This document details the structure and function of the T1R2/T1R3 heterodimer, the canonical signaling pathway it activates upon agonist binding, and the detailed experimental protocols used to characterize such interactions. While specific quantitative data for this compound are not publicly available, this guide presents an illustrative dataset and standardized methodologies to facilitate further research into this and other novel taste modulators.

Introduction to the Sweet Taste Receptor (T1R2/T1R3)

The perception of sweet taste is primarily mediated by a single G-protein coupled receptor (GPCR) belonging to Class C. This receptor is a heterodimer composed of two distinct subunits: Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3)[1][2][3][4]. Both subunits feature a large extracellular N-terminal domain, known as the Venus Flytrap Domain (VFD), which serves as the primary binding site for a diverse array of sweet-tasting molecules, including natural sugars, artificial sweeteners, and sweet proteins[2][5].

The binding of a sweet agonist to the VFD of the T1R2/T1R3 receptor induces a significant conformational change. This change stabilizes an active state of the receptor, enabling it to couple with and activate intracellular heterotrimeric G-proteins, thereby initiating a downstream signaling cascade that culminates in the perception of sweetness.

This compound: A High-Potency Guanidine-Based Agonist

This compound is a synthetic guanidine compound recognized for its exceptionally high sweetness potency. Guanidine-based sweeteners are among the most potent sweet compounds known[6]. Due to its powerful agonist activity, this compound serves as an excellent candidate for a molecular probe to investigate the specific ligand-receptor interactions that lead to maximal activation of the T1R2/T1R3 receptor. Its rigid structure and potent activity can help elucidate the precise binding pocket within the VFD and the conformational dynamics of receptor activation.

Intracellular Signaling Pathway of the T1R2/T1R3 Receptor

The activation of the T1R2/T1R3 receptor by an agonist like this compound triggers a well-defined intracellular signaling cascade. This pathway is essential for transducing the chemical signal of a tastant into a neural signal.

  • G-Protein Coupling: Upon agonist binding and receptor activation, the T1R2/T1R3 heterodimer couples to the taste-specific G-protein, gustducin. In heterologous expression systems, a promiscuous G-protein like Gα15 or a chimeric protein such as Gα16-gust44 is often used to reliably link receptor activation to a measurable downstream signal[1].

  • Effector Enzyme Activation: The activated G-protein, specifically its βγ subunits, stimulates phospholipase C-β2 (PLCβ2).

  • Second Messenger Production: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, opening channels that release Ca²⁺ into the cytoplasm.

  • TRPM5 Channel Activation: The increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).

  • Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel leads to an influx of Na⁺ ions, causing depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters (such as ATP) onto afferent nerve fibers, which then transmit the signal to the brain for the perception of sweetness.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NC174 This compound (Agonist) Receptor T1R2/T1R3 Receptor NC174->Receptor Binding Gprotein G-Protein (Gustducin/Gα15) Receptor->Gprotein Activation PLC PLCβ2 Gprotein->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Ca Ca²⁺ Release ER->Ca Triggers TRPM5 TRPM5 Channel Ca->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes Signal Signal to Brain Depolarization->Signal Leads to

Caption: Canonical signaling pathway for the T1R2/T1R3 sweet taste receptor.

Quantitative Analysis of this compound Activity

While specific experimental data for this compound is not publicly available, the following table provides an illustrative summary of expected results from standard in vitro functional assays, based on its characterization as a high-potency agonist. These values are compared to sucrose, the standard reference for sweetness.

CompoundAssay TypeCell LineKey ParameterIllustrative ValueFold Potency vs. Sucrose
Sucrose Calcium MobilizationHEK293-T1R2/T1R3EC₅₀25 mM1x
This compound Calcium MobilizationHEK293-T1R2/T1R3EC₅₀~80 nM>300,000x
Sucrose Binding AssayPurified ReceptorKᵢ~10 mM1x
This compound Binding AssayPurified ReceptorKᵢ~30 nM>300,000x

Table 1: Illustrative Quantitative Data. The values for this compound are hypothetical estimates based on its reported high potency and are intended for comparative purposes.

Experimental Protocols

The most common method to functionally characterize sweet taste receptor agonists is the cell-based calcium mobilization assay using a fluorescence plate reader (FLIPR)[5].

Cell-Based Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation in a heterologous expression system.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human T1R2, T1R3, and a promiscuous G-protein (e.g., Gα16-gust44).

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics.

  • Assay Plate: 96-well or 384-well black-walled, clear-bottom microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Dye: Fluo-4 AM or another suitable calcium-sensitive dye.

  • Test Compounds: this compound and sucrose (as control) dissolved in Assay Buffer.

Protocol:

  • Cell Plating: Seed the HEK293-T1R2/T1R3 cells into the microplate at a density of 40,000-80,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (e.g., 4 µM Fluo-4 AM in Assay Buffer). Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.

  • Compound Preparation: Prepare serial dilutions of this compound and the control sweetener in a separate compound plate.

  • FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compound solutions to the cell plate and immediately begin measuring fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) every 1-2 seconds for a period of 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀). Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration. The EC₅₀ value is determined using a non-linear regression fit (e.g., four-parameter logistic equation).

Experimental_Workflow cluster_prep Preparation (24-48h) cluster_assay Assay Protocol (2-3h) cluster_measurement Measurement & Analysis A 1. Seed HEK293-T1R2/T1R3 cells in microplate B 2. Incubate cells (24h, 37°C) A->B C 3. Load cells with Fluo-4 AM calcium dye B->C D 4. Wash cells to remove excess dye C->D F 6. Measure fluorescence change using FLIPR D->F E 5. Prepare serial dilutions of this compound E->F G 7. Plot dose-response curve F->G H 8. Calculate EC₅₀ value G->H

Caption: Workflow for a cell-based calcium mobilization assay.

Conclusion

This compound represents a class of exceptionally potent sweeteners that are invaluable for dissecting the molecular pharmacology of the human sweet taste receptor. Understanding its mechanism of action through the standardized protocols outlined in this guide can provide a robust framework for the discovery and characterization of novel taste modulators. The combination of cell-based functional assays and detailed pathway analysis will continue to be critical in advancing the fields of taste biology and drug development.

References

The Biological Versatility of N,N'-Disubstituted Guanidineacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a key structural motif in a plethora of biologically active molecules, bestows unique physicochemical properties that render it a valuable component in drug design and development. Its ability to form strong, delocalized positive charges and participate in multiple hydrogen bonding interactions allows for high-affinity binding to various biological targets. This technical guide delves into the biological activities of N,N'-disubstituted guanidineacetic acids, a class of compounds that combines the versatile guanidinium moiety with an acetic acid backbone. While comprehensive data on a wide range of N,N'-disubstituted guanidineacetic acids remains an area of active research, this guide synthesizes the available information on their biological effects and those of closely related guanidine-containing compounds, providing a foundational understanding for researchers in the field.

Overview of Biological Activities

N,N'-disubstituted guanidineacetic acids and their structural analogs have been investigated for a diverse array of biological activities, ranging from enzyme inhibition to antimicrobial and anticancer effects. The substitution pattern on the guanidine nitrogens plays a crucial role in determining the specific biological target and the potency of the compound.

Anticancer Activity

The guanidinium group is a feature of several natural and synthetic compounds with notable anticancer properties. The mechanism of action often involves interaction with cellular macromolecules, such as DNA.

Data on Anticancer Activity of Guanidine-Containing Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Guanidine-functionalized Triterpene Acid DerivativesJurkat3.1 - 7.6[1]
K5622.3 - 11.0[1]
N-(1,4-dimethyl-9H-carbazol-3-yl)-N'-alkylguanidinesHL603.1 - 4.0[2]
Guanidinium-functionalized Amphiphilic CopolymersHepG218 - 40 (µg/mL)[3]
MCF-7Not specified[3]
SW480Not specified[3]
Dodecylguanidine hydrochlorideA5490.39 (µg/mL)[4][5]

Mechanism of Action: DNA Interaction

Certain novel guanidine derivatives have been shown to interact with DNA, primarily through minor groove binding. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

DNA_Interaction cluster_0 Guanidine Derivative cluster_1 Cellular Target cluster_2 Cellular Effects Guanidine N,N'-Disubstituted Guanidinium Moiety DNA DNA Minor Groove Guanidine->DNA Disruption Disruption of DNA Replication & Transcription DNA->Disruption Apoptosis Apoptosis Disruption->Apoptosis

Antimicrobial Activity

The cationic nature of the guanidinium group facilitates interaction with the negatively charged components of bacterial cell membranes, making guanidine-containing compounds promising candidates for antimicrobial agents.

Data on Antimicrobial Activity of Guanidine-Containing Compounds

Minimum Inhibitory Concentration (MIC) is a key parameter for assessing antimicrobial activity. The following table summarizes MIC values for some guanidine-based compounds against various bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Guanidine-functionalized di-tertiary amidesS. aureus1 - 2[6]
E. coli4 - 8[6]
P. aeruginosa16.5 - 35.6[6]

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of many guanidine-based compounds involves the disruption of the bacterial cytoplasmic membrane. The cationic guanidinium groups interact with the negatively charged phospholipids in the bacterial membrane, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Membrane_Disruption cluster_0 Guanidine Compound cluster_1 Bacterial Cell Guanidinium Cationic Guanidinium Headgroup Membrane Negatively Charged Bacterial Membrane Guanidinium->Membrane Electrostatic Interaction Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Death Cell Death Leakage->Death

Enzyme Inhibition

The structural features of N,N'-disubstituted guanidineacetic acids make them suitable candidates for enzyme inhibitors. The guanidinium group can mimic the protonated side chain of arginine, a common residue in enzyme active sites, while the disubstituted nitrogens and the acetic acid tail allow for a wide range of structural modifications to achieve target specificity and potency.

Data on Urease Inhibition by N,N'-Disubstituted Thioureas

While not guanidineacetic acids, N,N'-disubstituted thioureas share a similar structural motif and have been extensively studied as urease inhibitors. This data can inform the design of N,N'-disubstituted guanidineacetic acids as potential enzyme inhibitors.

CompoundUrease IC50 (µM)Reference
Thiourea (Standard)21.00 ± 0.11[7]
N,N'-disubstituted thiourea derivatives5.53 ± 0.02 - 91.50 ± 0.08[7]
Quinolone-based N,N'-disubstituted thioureas1.83 - 11.21[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of biological activity. Below are generalized protocols for key assays, which should be optimized for the specific N,N'-disubstituted guanidineacetic acid derivatives being tested.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • N,N'-disubstituted guanidineacetic acid derivative (test compound)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in complete medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compound Dilutions B->C D Incubate 24-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • N,N'-disubstituted guanidineacetic acid derivative (test compound)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in CAMHB in a 96-well plate.

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathways

While specific signaling pathways for N,N'-disubstituted guanidineacetic acids are not well-elucidated, studies on the parent molecule, guanidinoacetic acid (GAA), and other guanidine compounds provide clues to their potential mechanisms of action at the cellular level. For instance, guanidine and its alkyl analogs are known to inhibit voltage-gated potassium (Kv) channels.[10]

Kv_Channel_Inhibition cluster_0 Inhibitor cluster_1 Target Channel cluster_2 Effect Guanidine Guanidine Compound Pore Intracellular Pore Guanidine->Pore Binds within Interface Hydrophobic Subunit Interface Guanidine->Interface Perturbs KvChannel Voltage-Gated Potassium (Kv) Channel ClosedState Stabilization of Closed State Pore->ClosedState Interface->ClosedState Inhibition Channel Inhibition ClosedState->Inhibition

Conclusion and Future Directions

N,N'-disubstituted guanidineacetic acids represent a promising class of compounds with the potential for a wide range of biological activities. The available data on related guanidine derivatives suggests that these compounds are worthy of further investigation as anticancer, antimicrobial, and enzyme-inhibiting agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of N,N'-disubstituted guanidineacetic acids to establish clear structure-activity relationships. Elucidating their specific molecular targets and signaling pathways will be crucial for their development as therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers to embark on the exploration of this versatile chemical scaffold.

References

The Initial Synthesis of Fluorescent Guanidinoacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis of fluorescent guanidinoacetic acids, focusing on a robust and well-documented method: the fluorescent labeling of guanidinoacetic acid (GAA) with dansyl chloride. Guanidinoacetic acid is a crucial endogenous compound, serving as the direct precursor to creatine, a key molecule in cellular energy metabolism. The ability to render GAA fluorescent opens new avenues for studying its transport, metabolism, and interaction with biological systems, including its role as a potential ligand for receptors.

This document details the synthetic protocols, presents key quantitative data for the resulting fluorescent derivatives, and visualizes the relevant biological and experimental pathways to provide a thorough resource for researchers in chemical biology and drug development.

Overview of Synthetic Strategy

The synthesis of a fluorescent guanidinoacetic acid can be efficiently achieved in a two-stage process. The first stage involves the synthesis of the guanidinoacetic acid backbone itself. The second stage is the fluorescent labeling of the secondary amine within the GAA structure. For the fluorescent tag, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is an excellent candidate due to its reactivity with secondary amines under mild alkaline conditions and the environmentally sensitive fluorescence of the resulting dansyl-sulfonamide adducts.[1][2][3]

The overall synthetic workflow is depicted below:

G cluster_0 Stage 1: Synthesis of Guanidinoacetic Acid cluster_1 Stage 2: Fluorescent Labeling glycine Glycine gaa Guanidinoacetic Acid (GAA) glycine->gaa Aqueous Ammonia cyanamide Cyanamide cyanamide->gaa gaa2 Guanidinoacetic Acid (GAA) dansyl_gaa N-Dansyl-Guanidinoacetic Acid gaa2->dansyl_gaa Alkaline Buffer (pH 9.5-10.5) dansyl_cl Dansyl Chloride dansyl_cl->dansyl_gaa

Figure 1: Overall synthetic workflow for N-Dansyl-Guanidinoacetic Acid.

Experimental Protocols

Synthesis of Guanidinoacetic Acid (GAA)

Guanidinoacetic acid can be synthesized from glycine and cyanamide in an aqueous alkaline medium.

Materials:

  • Glycine

  • Cyanamide

  • Aqueous ammonia solution

  • Ethanol

Procedure:

  • Dissolve glycine in a weakly alkaline aqueous ammonia solution.

  • Slowly add an equimolar amount of cyanamide to the glycine solution while stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-90°C) and maintain for several hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the crude guanidinoacetic acid.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure guanidinoacetic acid.

Synthesis of N-Dansyl-Guanidinoacetic Acid

This protocol is adapted from established methods for the dansylation of amino acids.[1][2][4]

Materials:

  • Guanidinoacetic acid (GAA)

  • Dansyl chloride

  • Acetone

  • 100 mM Sodium Bicarbonate Buffer (pH 9.8)

  • Quenching solution (e.g., 10% ammonium hydroxide or formic acid)

  • C18 reverse-phase HPLC column and system with fluorescence detector

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of guanidinoacetic acid (e.g., 10 mM) in the sodium bicarbonate buffer.

    • Prepare a stock solution of dansyl chloride (e.g., 15 mg/mL) in acetone. This solution should be prepared fresh.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the guanidinoacetic acid solution with 200 µL of the dansyl chloride solution.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture in the dark at an elevated temperature (e.g., 60°C) for 30-60 minutes.[1][4] The reaction should be protected from light to prevent photodegradation of the dansyl group.[1]

  • Quenching:

    • After incubation, quench the reaction by adding a small volume of a quenching solution to consume the excess dansyl chloride. Alternatively, the reaction can be stopped by acidification with formic acid.[2]

  • Purification and Analysis:

    • The resulting N-dansyl-guanidinoacetic acid can be purified and analyzed by reverse-phase HPLC using a C18 column.

    • A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile) is typically used for separation.[1]

    • Detection is performed using a fluorescence detector set to the appropriate excitation and emission wavelengths for the dansyl fluorophore.

G start Prepare GAA and Dansyl-Cl Stock Solutions mix Mix GAA and Dansyl-Cl (1:2 v/v) start->mix vortex Vortex Thoroughly mix->vortex incubate Incubate in Dark (60°C, 30-60 min) vortex->incubate quench Quench Excess Dansyl Chloride incubate->quench hplc Analyze/Purify by RP-HPLC with Fluorescence Detection quench->hplc end N-Dansyl-Guanidinoacetic Acid hplc->end

Figure 2: Experimental workflow for the synthesis of N-Dansyl-Guanidinoacetic Acid.

Quantitative Data

Precise quantitative data for N-dansyl-guanidinoacetic acid is not extensively published. However, the spectroscopic properties can be closely approximated by those of N-dansyl-glycine, a structurally similar compound. The fluorescence of dansyl amides is highly sensitive to the polarity of the solvent.[3][5]

Table 1: Spectroscopic Properties of N-Dansyl-Glycine

PropertyValueSolventReference(s)
Molar Extinction Coefficient (ε)4,300 M⁻¹cm⁻¹Dioxane[6]
Absorption Maximum (λabs)~338.5 nmDioxane[6]
Excitation Maximum (λex)~324-350 nmVarious[4][7]
Emission Maximum (λem)~520-580 nmVarious[7][8]
Fluorescence Quantum Yield (Φ)0.07Water[6]
Fluorescence Quantum Yield (Φ)0.66Dioxane[6]
Fluorescence Lifetime (τ)10-20 nsAqueous[5]

Biological Context: The Creatine Biosynthesis Pathway

Guanidinoacetic acid is a key intermediate in the endogenous synthesis of creatine. This two-step enzymatic pathway primarily involves the kidneys and the liver. Understanding this pathway is crucial for designing experiments that utilize fluorescent GAA to probe creatine metabolism and transport.

The synthesis begins in the kidneys, where L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing GAA and ornithine. GAA is then transported to the liver, where it is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl methionine (SAM) as the methyl donor, to form creatine.

G cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) GAA2 Guanidinoacetic Acid (GAA) GAA->GAA2 Transport via Bloodstream Ornithine Ornithine AGAT->GAA AGAT->Ornithine GAMT GAMT GAA2->GAMT SAM S-adenosyl methionine (SAM) SAM->GAMT SAH S-adenosyl homocysteine (SAH) Creatine Creatine GAMT->SAH GAMT->Creatine

Figure 3: The endogenous creatine biosynthesis pathway.

Conclusion

The synthesis of fluorescent guanidinoacetic acids, exemplified by the dansylation protocol provided, offers a powerful tool for the study of creatine metabolism and related cellular processes. The straightforward nature of the synthesis, coupled with the sensitive detection capabilities of the fluorescent tag, makes these compounds accessible for a wide range of applications in biomedical research. The provided protocols, data, and pathway diagrams serve as a foundational resource for scientists and professionals aiming to utilize these valuable molecular probes.

References

Sweet Guanidines: An In-depth Technical Guide to Their Sweet-Tasting Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine-based compounds have emerged as a fascinating class of molecules exhibiting potent sweet-tasting properties. Their unique structural features allow for strong interactions with the T1R2/T1R3 sweet taste receptor, leading to sweetness intensities that can be several hundred thousand times that of sucrose. This technical guide provides a comprehensive overview of the sweet-tasting properties of guanidine compounds, including a quantitative analysis of their relative sweetness, detailed experimental protocols for their synthesis and evaluation, and a review of the underlying molecular mechanisms of their action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of sensory science, medicinal chemistry, and drug development who are interested in the discovery and characterization of novel sweetening agents.

Quantitative Sweetness of Guanidine Derivatives

The sweetness of guanidine derivatives is highly dependent on their molecular structure. A quantitative structure-activity relationship (QSAR) study of 30 guanidine derivatives has provided valuable insights into the determinants of their sweet taste. The following table summarizes the observed relative sweetness (RS) values for a selection of these compounds, as reported in the literature.[1][2] The sweetness is expressed as log(RS), where RS is the sweetness relative to a sucrose solution.

Compound NumberGuanidine Derivative StructureObserved log(RS)
1N-(4-cyanophenyl)-N'-(diphenylmethyl)guanidine4.85
2N-(4-cyanophenyl)-N'-(3-nitrophenyl)guanidine4.30
3N-(4-cyanophenyl)-N'-(4-nitrophenyl)guanidine4.00
4N-(4-cyanophenyl)-N'-(2-chlorophenyl)guanidine3.70
5N-(4-cyanophenyl)-N'-(3-chlorophenyl)guanidine4.18
6N-(4-cyanophenyl)-N'-(4-chlorophenyl)guanidine3.85
7N-(4-cyanophenyl)-N'-(2-methylphenyl)guanidine3.60
8N-(4-cyanophenyl)-N'-(3-methylphenyl)guanidine4.08
9N-(4-cyanophenyl)-N'-(4-methylphenyl)guanidine3.78
10N-(4-cyanophenyl)-N'-(2-methoxyphenyl)guanidine3.48
11N-(4-cyanophenyl)-N'-(3-methoxyphenyl)guanidine4.00
12N-(4-cyanophenyl)-N'-(4-methoxyphenyl)guanidine3.70
13N-(3-nitrophenyl)-N'-(diphenylmethyl)guanidine5.00
14N-(3-nitrophenyl)-N'-(3-chlorophenyl)guanidine4.48
15N-(3-nitrophenyl)-N'-(4-chlorophenyl)guanidine4.15
16N-(3-nitrophenyl)-N'-(3-methylphenyl)guanidine4.38
17N-(3-nitrophenyl)-N'-(4-methylphenyl)guanidine4.08
18N-(3-nitrophenyl)-N'-(3-methoxyphenyl)guanidine4.30
19N-(3-nitrophenyl)-N'-(4-methoxyphenyl)guanidine4.00
20N-(4-nitrophenyl)-N'-(diphenylmethyl)guanidine4.70
21N-(4-nitrophenyl)-N'-(3-chlorophenyl)guanidine4.18
22N-(4-nitrophenyl)-N'-(4-chlorophenyl)guanidine3.85
23N-(4-nitrophenyl)-N'-(3-methylphenyl)guanidine4.08
24N-(4-nitrophenyl)-N'-(4-methylphenyl)guanidine3.78
25N-(4-nitrophenyl)-N'-(3-methoxyphenyl)guanidine4.00
26N-(4-nitrophenyl)-N'-(4-methoxyphenyl)guanidine3.70
27N-(3-carboxyphenyl)-N'-(diphenylmethyl)guanidine5.18
28N-(3-carboxyphenyl)-N'-(3-cyanophenyl)guanidine4.60
29N-(3-carboxyphenyl)-N'-(4-cyanophenyl)guanidine4.95
30N-(3-carboxyphenyl)-N'-(3-nitrophenyl)guanidine4.78

Data sourced from Singh, R. K., Khan, M. A., & Singh, P. P. (2014). Rating of sweetness by molar refractivity and ionization potential: QSAR study of sucrose and guanidine derivatives. South African Journal of Chemistry, 67, 12-20.[1][2][3][4]

Experimental Protocols

Synthesis of a Representative Sweet-Tasting Guanidine Compound: N-(4-cyanophenyl)-N'-(diphenylmethyl)guanidine

This protocol describes a general method for the synthesis of N,N'-disubstituted guanidines, exemplified by the preparation of N-(4-cyanophenyl)-N'-(diphenylmethyl)guanidine.

Materials:

  • 4-aminobenzonitrile

  • Diphenylmethyl isothiocyanate

  • Triethylamine

  • Mercury(II) chloride

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Thiourea Formation:

    • In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous DMF.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add diphenylmethyl isothiocyanate (1.0 eq) to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiourea derivative.

    • Purify the crude product by column chromatography on silica gel.

  • Guanidine Formation:

    • Dissolve the purified thiourea derivative (1.0 eq) in anhydrous DMF.

    • Add triethylamine (2.0 eq) to the solution.

    • Carefully add mercury(II) chloride (1.1 eq) in one portion. A precipitate may form.

    • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

    • After the reaction is complete, filter the mixture to remove the precipitate.

    • Dilute the filtrate with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-(4-cyanophenyl)-N'-(diphenylmethyl)guanidine.

Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Sensory Evaluation of Sweetness Intensity

This protocol outlines a method for determining the relative sweetness of a guanidine compound using a trained sensory panel.[5][6][7]

Materials:

  • Test guanidine compound

  • Sucrose (for reference standards)

  • Deionized, purified water

  • Glass or disposable tasting cups

Procedure:

  • Panelist Training and Selection:

    • Recruit a panel of 10-15 individuals.

    • Train the panelists to recognize and rate the intensity of sweet taste using a series of sucrose solutions of known concentrations (e.g., 1%, 2%, 4%, 6%, 8%, 10% w/v).

    • Familiarize panelists with the rating scale (e.g., a line scale from "not sweet" to "extremely sweet").

  • Sample Preparation:

    • Prepare a series of concentrations of the test guanidine compound in purified water. The concentration range should be determined based on preliminary testing to span from just above the detection threshold to a high intensity of sweetness.

    • Prepare a set of sucrose reference solutions with concentrations corresponding to the training set.

  • Tasting Protocol:

    • Present the samples to the panelists in a randomized order, including the sucrose references.

    • Instruct panelists to rinse their mouths with purified water before tasting each sample.

    • Panelists should take a small sip of the sample, hold it in their mouth for a few seconds, and then expectorate.

    • Panelists then rate the perceived sweetness intensity on the provided scale.

    • A mandatory waiting period with water rinsing between samples is required to minimize sensory fatigue and carry-over effects.

  • Data Analysis:

    • Calculate the mean sweetness intensity rating for each concentration of the test compound and the sucrose references.

    • Construct a dose-response curve for the test compound and sucrose.

    • Determine the concentration of the test compound that is equi-sweet to a specific concentration of sucrose (e.g., 5% sucrose).

    • Calculate the relative sweetness (RS) as the ratio of the sucrose concentration to the equi-sweet concentration of the test compound.

In Vitro Assay for Sweet Taste Receptor Activation

This protocol describes a cell-based calcium imaging assay to measure the activation of the human sweet taste receptor (T1R2/T1R3) by a guanidine compound.[8][9]

Materials:

  • HEK293 cells stably co-expressing human T1R2, human T1R3, and a promiscuous G-protein (e.g., Gα16-gust44).[9]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Test guanidine compound

  • Sucrose (positive control)

  • Fluorescence plate reader or fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293-T1R2/T1R3/Gα16-gust44 cells in appropriate culture medium.

    • Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of the test guanidine compound and sucrose in HBSS.

    • Use a fluorescence plate reader to measure the baseline fluorescence of the cells.

    • Add the test compound or sucrose solutions to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes). The activation of the T1R2/T1R3 receptor will lead to an increase in intracellular calcium, which in turn increases the fluorescence of the dye.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response by dividing ΔF by the baseline fluorescence (ΔF/F).

    • Plot the normalized response as a function of the compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response) to quantify the potency of the guanidine compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway for sweet taste perception and a typical workflow for the discovery and characterization of novel sweet-tasting guanidine compounds.

Sweet_Taste_Signaling_Pathway cluster_receptor Sweet Taste Receptor (T1R2/T1R3) T1R2 T1R2 G_Protein G-protein (Gustducin) T1R2->G_Protein Activates T1R3 T1R3 T1R3->G_Protein Guanidine Sweet Guanidine Compound Guanidine->T1R2 Binds to PLCb2 Phospholipase C-β2 (PLCβ2) G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to Signal Signal to Brain Depolarization->Signal Initiates

Caption: Sweet taste signaling pathway initiated by a guanidine compound.

Guanidine_Sweetener_Workflow cluster_screening Screening Cascade start Hypothesis: Guanidine Scaffold for Sweetness library_design Compound Library Design (QSAR-guided) start->library_design synthesis Chemical Synthesis of Guanidine Derivatives library_design->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro_assay In Vitro Screening (T1R2/T1R3 Receptor Assay) purification->in_vitro_assay hit_id Hit Identification in_vitro_assay->hit_id Active Compounds sensory_eval Sensory Panel Evaluation (Relative Sweetness) lead_opt Lead Optimization (Structure-Activity Relationship) sensory_eval->lead_opt Potent & Palatable Hits hit_id->sensory_eval lead_opt->synthesis Iterative Design adme_tox ADME/Toxicity Profiling lead_opt->adme_tox candidate Development Candidate adme_tox->candidate Safe & Efficacious Lead

Caption: Experimental workflow for guanidine sweetener discovery.

References

Methodological & Application

Synthesis Protocol for NC-174 (CP-Dpm-GA): Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to locate a synthesis protocol for a compound designated as NC-174 (CP-Dpm-GA) have been unsuccessful. Publicly available scientific databases and chemical literature do not contain information on a molecule with this specific identifier.

The components of the provided name, "CP-Dpm-GA," may offer clues to its potential nature, though this remains speculative without further information. "GA" is a common abbreviation for gibberellin, a class of plant hormones. The biosynthesis of gibberellins involves precursors such as geranylgeranyl diphosphate (GGDP), which is cyclized in a two-step reaction catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) to form ent-kaurene. This molecule is then further processed to become the active hormone. It is possible that "CP" refers to a derivative related to this pathway. However, "Dpm" does not correspond to a standard abbreviation in this context.

Given the lack of a defined chemical structure for "this compound (CP-Dpm-GA)," a specific synthesis protocol cannot be provided. Researchers seeking to synthesize a novel or proprietary compound would typically rely on internal documentation, patents, or direct communication with the originating laboratory.

To fulfill the user's request for a detailed protocol, further clarification on the chemical structure, class of compound, or relevant literature citations for this compound (CP-Dpm-GA) is required. Without this essential information, the generation of accurate and reliable application notes and protocols is not possible.

For illustrative purposes, a generalized workflow for the chemical synthesis of a hypothetical complex molecule is presented below. This is not a protocol for this compound, but rather a representation of the typical steps involved in such a process.

Illustrative Synthetic Workflow Example

G A Starting Material Selection (e.g., Commercially available precursors) B Step 1: Functional Group Protection (e.g., Boc, TBDMS) A->B C Step 2: Key Bond Formation (e.g., C-C coupling, cyclization) B->C D Intermediate 1 Purification (e.g., Column chromatography, recrystallization) C->D E Step 3: Further Functionalization (e.g., Oxidation, reduction, substitution) D->E F Intermediate 2 Purification E->F G Step 4: Deprotection (e.g., Acidic/basic hydrolysis, hydrogenation) F->G H Final Product Purification G->H I Characterization (e.g., NMR, MS, HPLC) H->I

Caption: Generalized workflow for multi-step chemical synthesis.

Application Notes and Protocols for NC-174: A Novel Fluorescent Probe for Monitoring Lipid Peroxidation in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note is for a hypothetical fluorescent probe, "NC-174," created for illustrative purposes based on common characteristics of fluorescent probes used in cell-based assays. All data and specific experimental details are exemplary.

Introduction

This compound is a novel, highly sensitive, and specific fluorescent probe designed for the detection of lipid peroxidation within living cells. The accumulation of lipid peroxides is a key indicator of cellular oxidative stress and is a hallmark of ferroptosis, a form of regulated cell death implicated in various diseases including cancer and neurodegenerative disorders.[1][2][3] this compound offers a robust tool for researchers to investigate the mechanisms of ferroptosis and to screen for potential therapeutic compounds that modulate this pathway. Its bright fluorescence and high signal-to-noise ratio make it suitable for a variety of applications, including fluorescence microscopy and high-throughput flow cytometry.[4][5]

Product Information

Product Name This compound
Target Lipid Hydroperoxides
Excitation (Max) 488 nm
Emission (Max) 525 nm
Quantum Yield > 0.6 in the presence of lipid peroxides
Formulation Provided as a 1 mM solution in DMSO
Storage Store at -20°C, protected from light

Key Applications

  • Detection of Ferroptosis: Quantitatively measure lipid peroxidation as a key marker of ferroptosis in response to various inducers.[2][3]

  • High-Throughput Screening (HTS): Screen compound libraries for inhibitors or inducers of ferroptosis.[6][7][8]

  • Oxidative Stress Research: Investigate the role of lipid peroxidation in various cellular processes and disease models.

  • Drug Discovery: Evaluate the pro-oxidant or antioxidant effects of novel drug candidates.

Quantitative Data Summary

The performance of this compound was evaluated in a cell-based assay using HT1080 fibrosarcoma cells, a common model for studying ferroptosis.

Parameter Control (Untreated) Erastin-Treated (10 µM) RSL3-Treated (1 µM) Erastin + Ferrostatin-1 (1 µM)
Mean Fluorescence Intensity (MFI) - Flow Cytometry 150 ± 251850 ± 1502200 ± 200250 ± 40
Signal-to-Background Ratio 1.012.314.71.7
Z'-factor (for HTS) N/A0.780.82N/A

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway

Ferroptosis is a form of iron-dependent regulated cell death driven by the accumulation of lipid peroxides. The pathway can be initiated by the inhibition of system Xc-, leading to glutathione (GSH) depletion, or by direct inhibition of glutathione peroxidase 4 (GPX4). This compound allows for the direct measurement of the downstream consequence of these events: lipid peroxidation.

ferroptosis_pathway cluster_inhibition Inhibition cluster_pathway Cellular Pathway cluster_probe Probe Detection Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 GPX4 Glutathione Peroxidase 4 (GPX4) RSL3->GPX4 inhibits GSH Glutathione (GSH) SystemXc->GSH GSH synthesis GSH->GPX4 cofactor for Lipid_ROS Lipid Peroxidation GPX4->Lipid_ROS detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis NC174 This compound Lipid_ROS->NC174 activates Fluorescence Fluorescence Signal NC174->Fluorescence

Caption: Signaling pathway of ferroptosis and the point of detection by this compound.

Experimental Protocols

Protocol 1: Detection of Lipid Peroxidation by Fluorescence Microscopy

This protocol describes the use of this compound to visualize lipid peroxidation in adherent cells treated with ferroptosis inducers.

Materials:

  • Adherent cells (e.g., HT1080)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Black, clear-bottom 96-well microplate

  • This compound (1 mM in DMSO)

  • Ferroptosis inducer (e.g., Erastin, RSL3)

  • Ferroptosis inhibitor (e.g., Ferrostatin-1)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with FITC filter set

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with desired concentrations of ferroptosis inducers (e.g., 10 µM Erastin or 1 µM RSL3) and/or inhibitors (e.g., 1 µM Ferrostatin-1) for the desired time (e.g., 6-24 hours). Include untreated and vehicle-only controls.

  • Probe Loading:

    • Prepare a 5 µM working solution of this compound in pre-warmed serum-free medium.

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add 100 µL of the this compound working solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Washing: Remove the loading solution and wash the cells twice with PBS.

  • Imaging: Add 100 µL of PBS or imaging buffer to each well. Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~488 nm, Emission: ~525 nm).

  • Data Analysis: Quantify the mean fluorescence intensity per cell or per well using appropriate image analysis software.

Protocol 2: High-Throughput Screening for Ferroptosis Modulators using Flow Cytometry

This protocol is designed for screening compound libraries for their ability to induce or inhibit lipid peroxidation.[6]

Materials:

  • Suspension or adherent cells (e.g., HT1080)

  • Cell culture medium

  • 384-well microplates

  • This compound (1 mM in DMSO)

  • Compound library

  • Positive and negative controls (e.g., RSL3 and DMSO)

  • Flow Cytometry Staining Buffer

  • High-throughput flow cytometer

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 384-well plate. For adherent cells, allow them to attach overnight.

  • Compound Addition: Add compounds from the library to the wells at the desired final concentration (e.g., 10 µM). Include positive (RSL3) and negative (DMSO) controls on each plate.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 12 hours).

  • Probe Loading: Add this compound to each well to a final concentration of 5 µM. Incubate for 30 minutes at 37°C.

  • Sample Preparation for Flow Cytometry:

    • For adherent cells, detach them using trypsin and neutralize with medium.

    • Transfer cells to V-bottom plates.

    • Centrifuge the plates at 400 x g for 5 minutes and discard the supernatant.

    • Resuspend the cells in 50 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Acquire data on a high-throughput flow cytometer, measuring the fluorescence in the FITC channel.

  • Data Analysis: Calculate the mean fluorescence intensity (MFI) for each well. Determine hits based on a predefined threshold (e.g., >3 standard deviations from the negative control mean). Calculate Z'-factor to assess assay quality.[9]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis A Seed Cells (96- or 384-well plate) B Add Compounds/Treatments A->B C Incubate B->C D Load with this compound C->D E Incubate (30 min) D->E F Wash Cells E->F G1 Fluorescence Microscopy F->G1 G2 Flow Cytometry F->G2 H1 Image Acquisition & Quantification G1->H1 H2 Data Acquisition & MFI Calculation G2->H2

Caption: General experimental workflow for using this compound in cell-based assays.

Troubleshooting

Problem Possible Cause Solution
High background fluorescence Incomplete washingIncrease the number of wash steps after probe loading.
Cell autofluorescenceAnalyze an unstained cell sample to determine the background autofluorescence and subtract it from the signal.
Probe concentration too highTitrate the this compound concentration to find the optimal balance between signal and background.
Low or no signal with positive control Probe degradationEnsure proper storage of this compound at -20°C, protected from light. Use fresh working solutions.
Insufficient treatment time/concentrationOptimize the concentration and incubation time for the ferroptosis inducer.
Incorrect filter setVerify that the microscope or flow cytometer is using the correct filters for this compound (e.g., FITC channel).
High well-to-well variability Uneven cell seedingEnsure a single-cell suspension and proper mixing before seeding. Check for edge effects in the plate.
Inconsistent liquid handlingUse calibrated pipettes or automated liquid handlers for compound and reagent addition.

For further technical support, please contact our scientific support team.

References

Application of Novel Sweet Taste Modulators in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "NC-174" in the context of sweet taste receptor binding studies. The following application notes and protocols are provided for a hypothetical novel sweet taste modulator, herein referred to as Compound S , to illustrate the methodologies and data presentation requested. The experimental details and data are synthesized from established research on various sweet taste receptor modulators.

Introduction

The sensation of sweet taste is primarily mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits, Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2][3][4][5] This receptor recognizes a wide array of structurally diverse sweet-tasting molecules, including natural sugars, artificial sweeteners, and sweet-tasting proteins.[3][5] The complex nature of the sweet taste receptor, featuring multiple potential ligand binding sites, offers opportunities for the discovery and development of novel sweet taste modulators.[6][7] These modulators can act as agonists, antagonists, or positive allosteric modulators (PAMs), the latter of which enhance the sweet taste of other compounds without being sweet themselves.[8][9][10]

This document outlines the application of a novel, hypothetical sweet taste modulator, Compound S , in sweet taste receptor binding studies. It provides detailed protocols for characterizing the interaction of Compound S with the T1R2/T1R3 receptor and assessing its functional activity.

Data Presentation

Table 1: Comparative Binding Affinities (EC₅₀) of Known Sweeteners

This table provides reference EC₅₀ values for common sweeteners, which can be used for comparison when evaluating the potency of novel compounds like Compound S. Data is compiled from cell-based functional assays measuring calcium responses in cells expressing the human sweet taste receptor.

SweetenerEC₅₀ (µM)Sweetness Potency (relative to Sucrose)Reference
Sucrose150,0001x[11]
Aspartame10 - 100200x[12]
Neotame0.1 - 18000x[13]
Sucralose1 - 10600x[13][14]
Acesulfame-K50 - 200200x[13][14]
Rebaudioside A10 - 50300x[13][14]
Table 2: Characterization of Compound S at the T1R2/T1R3 Receptor

This table presents hypothetical data for Compound S, illustrating how its properties would be summarized.

ParameterValueDescription
Binding Affinity (Kᵢ) 50 nMDetermined by competitive radioligand binding assay.
Functional Potency (EC₅₀) 200 nMConcentration for 50% maximal response in a calcium mobilization assay.
Efficacy (% of Sucrose max) 110%Maximum response relative to a saturating concentration of sucrose.
Mode of Action Positive Allosteric ModulatorEnhances the potency of sucrose in co-application experiments.

Experimental Protocols

Protocol 1: Cell Culture and Transient Transfection of HEK293 Cells

This protocol describes the preparation of cells for expressing the human sweet taste receptor.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Plasmids encoding human T1R2 and T1R3

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM reduced-serum medium

Procedure:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • One day before transfection, seed the cells into 96-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-transfection reagent complexes in Opti-MEM according to the manufacturer's protocol. Use a 1:1 ratio of T1R2 and T1R3 plasmids.

  • Add the transfection complexes to the cells and incubate for 24-48 hours before performing functional assays.

Protocol 2: Calcium Mobilization Assay for Functional Characterization

This protocol is used to measure the intracellular calcium increase upon receptor activation.[15]

Materials:

  • Transfected HEK293 cells (from Protocol 1)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Compound S and other sweeteners (e.g., sucrose)

  • A fluorescence plate reader (e.g., FLIPR)

Procedure:

  • After incubation, remove the culture medium from the transfected cells.

  • Load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C, as described previously.[15]

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of Compound S and other test ligands in the assay buffer.

  • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the ligand solutions to the wells and immediately begin recording the change in fluorescence over time.

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation.

  • For PAM studies, co-apply a fixed, low concentration of sucrose with varying concentrations of Compound S.

Protocol 3: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of Compound S to the sweet taste receptor.

Materials:

  • Membranes prepared from cells expressing T1R2/T1R3

  • Radiolabeled ligand known to bind to the receptor (e.g., [³H]-lactisole for the T1R3 transmembrane domain)

  • Compound S

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membranes from a large batch of transfected cells.

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Compound S to the cell membranes in the binding buffer.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of Compound S that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Kᵢ).

Visualizations

Signaling Pathway of the Sweet Taste Receptor

Sweet_Taste_Signaling cluster_receptor T1R2/T1R3 Receptor T1R2 T1R2 G_protein Gustducin (Gα, Gβγ) T1R2->G_protein Activation T1R3 T1R3 T1R3->G_protein Activation Sweetener Sweetener (e.g., Sucrose) Sweetener->T1R2 Compound_S Compound S (PAM) Compound_S->T1R3 Allosteric Site PLCb2 PLCβ2 G_protein->PLCb2 PIP2 PIP₂ PLCb2->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Na_influx TRPM5->Na_influx Depolarization Depolarization Na_influx->Depolarization Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain

Caption: Intracellular signaling cascade following activation of the T1R2/T1R3 sweet taste receptor.

Experimental Workflow for Characterizing Compound S

Experimental_Workflow start Start cell_prep Cell Culture & Transfection (HEK293 with T1R2/T1R3) start->cell_prep binding_assay Binding Assay (Competitive Radioligand) cell_prep->binding_assay functional_assay Functional Assay (Calcium Mobilization) cell_prep->functional_assay data_analysis Data Analysis (Calculate Kᵢ, EC₅₀, Efficacy) binding_assay->data_analysis agonist_mode Agonist Mode Test (Compound S alone) functional_assay->agonist_mode pam_mode PAM Mode Test (Compound S + Sucrose) agonist_mode->pam_mode pam_mode->data_analysis conclusion Conclusion (Characterize Compound S) data_analysis->conclusion

Caption: Workflow for the in vitro characterization of a novel sweet taste modulator.

Allosteric Modulation of the Sweet Taste Receptor

Caption: Model of positive allosteric modulation of the T1R2/T1R3 receptor by Compound S.

References

Application Notes and Protocols for Measuring NC-174 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-174, also known as CP-Dpm-GA, is a novel, super-strong guanidine-based compound with high potential as a fluorescent probe for sweet taste receptors, specifically the T1R2/T1R3 heterodimer. Its intrinsic fluorescence provides a powerful tool for studying receptor-ligand interactions, cellular localization, and for the development of high-throughput screening assays for novel sweeteners and taste modulators. These application notes provide a comprehensive guide to the experimental setup and protocols for measuring the fluorescence of this compound.

While detailed photophysical properties of this compound are not extensively documented in publicly available literature, this document outlines a generalized protocol. Researchers should first perform a spectral characterization to determine the precise excitation and emission maxima for this compound in the desired experimental buffer.

Key Physicochemical and Fluorescent Properties of this compound

A thorough literature search did not yield specific quantitative data for the photophysical properties of this compound. Therefore, it is imperative for the user to experimentally determine the following parameters. The table below provides a template for summarizing these crucial experimental findings.

PropertyExperimentally Determined ValueNotes
Excitation Maximum (λex) User-determinedWavelength (nm) at which the molecule absorbs the most light.
Emission Maximum (λem) User-determinedWavelength (nm) at which the molecule emits the most light.
Molar Extinction Coefficient (ε) User-determinedA measure of how strongly the molecule absorbs light at a given wavelength (in M⁻¹cm⁻¹).
Quantum Yield (Φ) User-determinedThe ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence.
Solubility User-determinedSoluble in aqueous buffers. Test for optimal concentration and potential for aggregation.
Chemical Formula C₂₃H₂₀N₄O₂[1]
Molecular Weight 392.44 g/mol [1]

Experimental Protocols

Spectral Characterization of this compound

Objective: To determine the optimal excitation and emission wavelengths for this compound in a relevant biological buffer.

Materials:

  • This compound (CP-Dpm-GA)

  • Spectrofluorometer

  • Quartz cuvettes

  • Assay Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to a final concentration of 1-10 µM.

  • Excitation Spectrum:

    • Set the emission wavelength to an estimated value (e.g., 520 nm, based on common green fluorophores).

    • Scan a range of excitation wavelengths (e.g., 350-500 nm).

    • The peak of the resulting spectrum is the excitation maximum (λex).

  • Emission Spectrum:

    • Set the excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths (e.g., 480-650 nm).

    • The peak of this spectrum is the emission maximum (λem).

  • Record the determined λex and λem values for use in subsequent experiments.

In Vitro Fluorescence Measurement of this compound

Objective: To quantify the fluorescence intensity of this compound under specific experimental conditions.

Materials:

  • This compound solution of known concentration

  • Spectrofluorometer or microplate reader with fluorescence capabilities

  • Appropriate cuvettes or microplates (e.g., black-walled, clear-bottom 96-well plates)

  • Assay Buffer

Protocol:

  • Prepare a dilution series of this compound in the assay buffer to determine the linear range of detection.

  • Transfer the samples to the cuvette or microplate.

  • Set the excitation and emission wavelengths on the instrument to the predetermined optimal values for this compound.

  • Set the instrument parameters (e.g., slit widths, gain/sensitivity) to optimize signal detection without saturating the detector.

  • Measure the fluorescence intensity for each sample.

  • Plot fluorescence intensity versus concentration to establish a standard curve and determine the limit of detection.

Cell-Based Assay for Sweet Taste Receptor Activation

Objective: To utilize this compound as a fluorescent probe to monitor the activation of the T1R2/T1R3 sweet taste receptor in a cellular context. This protocol assumes the use of a cell line heterologously expressing the T1R2/T1R3 receptor.

Materials:

  • HEK293 cells stably expressing human T1R2 and T1R3 receptors (or other suitable cell line)

  • Cell culture medium and reagents

  • This compound

  • Known sweet taste agonists (e.g., sucrose, sucralose) and antagonists

  • Fluorescence microscope or high-content imaging system

  • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)

Protocol:

  • Seed the T1R2/T1R3 expressing cells in a suitable imaging plate or dish and culture overnight.

  • Wash the cells with Assay Buffer.

  • Incubate the cells with a working solution of this compound in Assay Buffer for a predetermined time and temperature to allow for receptor binding.

  • Wash the cells gently to remove unbound this compound.

  • Acquire baseline fluorescence images using the predetermined excitation and emission wavelengths.

  • Add the sweet taste agonist to the cells and acquire a time-lapse series of fluorescence images to monitor changes in fluorescence intensity or localization, which may indicate receptor activation or conformational changes.

  • As a control, pre-incubate cells with a known antagonist before adding this compound and the agonist to observe any inhibition of the fluorescent signal.

  • Analyze the images to quantify changes in fluorescence intensity over time in response to the agonist.

Visualizations

Signaling Pathway

G Simplified Sweet Taste Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound T1R2/T1R3 T1R2/T1R3 This compound->T1R2/T1R3 Binds to G-protein G-protein T1R2/T1R3->G-protein Activates Effector_Enzyme Effector Enzyme G-protein->Effector_Enzyme Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: this compound binding to the T1R2/T1R3 sweet taste receptor.

Experimental Workflow

G Workflow for Measuring this compound Fluorescence Start Start Spectral_Characterization 1. Determine Excitation & Emission Maxima of this compound Start->Spectral_Characterization Prepare_Samples 2. Prepare this compound Samples and Controls Spectral_Characterization->Prepare_Samples Instrument_Setup 3. Set Up Spectrofluorometer or Plate Reader Prepare_Samples->Instrument_Setup Measure_Fluorescence 4. Measure Fluorescence Intensity Instrument_Setup->Measure_Fluorescence Data_Analysis 5. Analyze Data and Plot Standard Curve Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for this compound fluorescence measurement.

References

how to dissolve and store NC-174 for research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

NC-174, also known by its synonym CP-Dpm-GA, is a trisubstituted guanidine compound recognized for its potential as a high-potency synthetic sweetener and as a probe for sweet taste receptors.[1] Its chemical formula is C₂₃H₂₂N₄O₂, with a molecular weight of 386.46 g/mol .[1] The IUPAC name for this compound is 1-benzhydryl-3-(4-cyanophenyl)guanidine acetate.[1] As a research tool, proper handling, dissolution, and storage are critical to ensure its stability and the reproducibility of experimental results. These application notes provide detailed protocols for the dissolution and storage of this compound for research applications.

Physicochemical Properties and Storage

A summary of the key physicochemical properties and storage recommendations for this compound is provided in the table below.

PropertyDataReference
Chemical Name 1-benzhydryl-3-(4-cyanophenyl)guanidine acetate[1]
Synonyms CP-Dpm-GA, NC174[1]
Molecular Formula C₂₃H₂₂N₄O₂[1]
Molecular Weight 386.46 g/mol [1]
Appearance Solid powder[1]
Purity >98% (refer to Certificate of Analysis)[1]
Solubility Soluble in DMSO, insoluble in water[1]
Shipping Condition Shipped at ambient temperature[1]
Storage (Solid) Short-term (days to weeks): 0 - 4°C, dry and darkLong-term (months to years): -20°C, dry and dark[1]
Storage (Solution) Short-term (days to weeks): 0 - 4°CLong-term (months): -20°C[1]
Shelf Life (Solid) >2 years if stored properly[1]

Experimental Protocols

Reagent and Equipment Preparation
  • Reagents:

    • This compound (solid powder)

    • Dimethyl sulfoxide (DMSO), anhydrous, research grade

    • Phosphate-buffered saline (PBS), pH 7.4, or other appropriate aqueous buffer for final dilutions

  • Equipment:

    • Vortex mixer

    • Calibrated micropipettes and sterile tips

    • Sterile microcentrifuge tubes or amber glass vials

    • -20°C freezer and 4°C refrigerator

    • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.86 mg of this compound.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the tube securely and vortex gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage: Store the 10 mM stock solution in a tightly sealed, light-protected vial (amber vial or a clear vial wrapped in aluminum foil) at -20°C for long-term storage or at 4°C for short-term use.

Protocol for Preparation of Working Solutions

For most biological experiments, the DMSO stock solution of this compound will need to be further diluted in an aqueous buffer. It is important to note that high concentrations of DMSO can be toxic to cells. Therefore, the final concentration of DMSO in the experimental medium should be kept to a minimum, typically below 0.5%.

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

  • Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution in your aqueous buffer of choice (e.g., PBS, cell culture medium) to achieve the desired final concentration.

  • Mixing: When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer and mix immediately and thoroughly to avoid precipitation of the compound.

  • Use Immediately: It is recommended to prepare fresh working solutions from the stock solution for each experiment.

Visual Representations

Experimental Workflow for this compound Dissolution and Storage

Dissolution_and_Storage_Workflow cluster_preparation Preparation of Stock Solution cluster_storage Storage cluster_working_solution Preparation of Working Solution start Start: this compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution short_term_stock Short-term Storage (0-4°C) stock_solution->short_term_stock Days to Weeks long_term_stock Long-term Storage (-20°C) stock_solution->long_term_stock Months dilute Dilute in Aqueous Buffer stock_solution->dilute use Use Immediately dilute->use

Caption: Workflow for dissolving and storing this compound.

Logical Relationship for this compound Handling

NC174_Handling_Logic cluster_solid Solid Form cluster_solution Solution Form (in DMSO) cluster_experiment Experimental Use solid_storage Store at -20°C (long-term) or 4°C (short-term) protect_light Protect from Light solid_storage->protect_light protect_moisture Protect from Moisture solid_storage->protect_moisture solution_storage Store at -20°C (long-term) or 4°C (short-term) solid_storage->solution_storage Dissolve in DMSO aliquot Aliquot to Avoid Freeze-Thaw solution_storage->aliquot prepare_fresh Prepare Fresh Working Solutions solution_storage->prepare_fresh Dilute in Aqueous Buffer minimize_dmso Minimize Final DMSO Concentration prepare_fresh->minimize_dmso

Caption: Key considerations for handling this compound.

Stability and Safety Precautions

  • Stability: As a fluorescent probe, this compound may be sensitive to light. It is recommended to protect both the solid compound and its solutions from light to prevent photobleaching and degradation. Aliquoting stock solutions is advised to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Safety: The toxicological properties of this compound have not been fully investigated. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, when handling the compound. Avoid inhalation of the powder and contact with skin and eyes. Work in a well-ventilated area. In case of accidental contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed safety information.

References

Application Note: High-Throughput Screening for Novel Sweeteners Using NC-174 as a Reference Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sensation of sweetness is primarily mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR) heterodimer expressed in taste receptor cells.[1][2][3] The discovery of novel sweeteners and sweetness modulators is of significant interest to the food and beverage industry as a strategy to reduce caloric intake from sugars.[4] High-throughput screening (HTS) using cell-based assays that functionally express the T1R2/T1R3 receptor is a key strategy for identifying new compounds that elicit or modulate sweet taste.[1][5][6] This application note describes a robust HTS assay for the identification of novel sweeteners, using the super-potent agonist NC-174 as a reference compound. This compound is a guanidine-acetic acid derivative reported to be over 300,000 times sweeter than sucrose, making it a valuable tool for probing the sweet taste receptor.[7]

This document provides a detailed protocol for a fluorescence-based calcium mobilization assay in a 384-well plate format, suitable for large-scale screening of compound libraries.

Signaling Pathway

The canonical signaling pathway for the T1R2/T1R3 sweet taste receptor involves the activation of a G-protein cascade upon ligand binding. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] This transient increase in cytosolic Ca2+ can be detected using calcium-sensitive fluorescent dyes, providing a measurable readout of receptor activation.[2][5][6]

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener (e.g., this compound) T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds to G_Protein G-Protein (Gustducin) T1R2_T1R3->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_ion Ca²⁺ ER->Ca_ion Releases Signal Fluorescent Signal Ca_ion->Signal Generates

T1R2/T1R3 signaling cascade leading to a fluorescent signal.

Data Presentation

A summary of hypothetical data from a high-throughput screen is presented below. The assay performance is evaluated using the Z'-factor, a statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

CompoundDescriptionEC50 (nM)Max Response (% of this compound)Assay Performance (Z'-factor)
This compound Reference Agonist 1.5 100% 0.78
SucroseNatural Sweetener5,000,00095%N/A
AspartameArtificial Sweetener150,00098%N/A
Hit Compound ANovel Agonist25110%N/A
Hit Compound BPartial Agonist15065%N/A
VehicleNegative Control (DMSO)N/A0%N/A

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cell line stably co-expressing human T1R2, human T1R3, and a promiscuous G-protein such as Gα16.[1][5]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive fluorescent dye.

  • Reference Agonist: this compound stock solution (10 mM in DMSO).

  • Test Compounds: Compound library plated in 384-well format.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Protocol: High-Throughput Calcium Mobilization Assay
  • Cell Plating:

    • Culture the HEK293-T1R2/T1R3 cells to approximately 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation buffer.

    • Resuspend the cells in culture medium and plate into 384-well assay plates at a density of 20,000 cells per well in 20 µL.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2X working solution of the calcium indicator dye (e.g., Fluo-4 AM) in Assay Buffer.

    • Remove the culture medium from the cell plates.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Fluorescence Reading:

    • Prepare compound source plates containing test compounds, this compound for the positive control, and vehicle (DMSO) for the negative control, typically diluted in Assay Buffer.

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Initiate the automated addition of 10 µL of compound from the source plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the controls on each plate:

      • % Activation = [(ΔF_sample - ΔF_negative_control) / (ΔF_positive_control - ΔF_negative_control)] * 100

    • For dose-response curves, plot the % Activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 values.

    • Identify "hits" based on a predefined activity threshold (e.g., >50% activation at a specific screening concentration).

Experimental Workflow

The following diagram illustrates the key steps in the high-throughput screening workflow.

HTS_Workflow start Start cell_plating 1. Cell Plating (HEK293-T1R2/T1R3) start->cell_plating incubation1 24h Incubation (37°C, 5% CO₂) cell_plating->incubation1 dye_loading 2. Dye Loading (Fluo-4 AM) incubation1->dye_loading incubation2 Incubation (60 min at 37°C, 30 min at RT) dye_loading->incubation2 screening 3. HTS Screening (Fluorescence Reading & Compound Addition) incubation2->screening compound_prep Compound Plate Prep (Library, this compound, DMSO) compound_prep->screening data_analysis 4. Data Analysis (Normalization, Curve Fitting) screening->data_analysis hit_id Hit Identification data_analysis->hit_id confirmation Hit Confirmation & Validation hit_id->confirmation end End confirmation->end

High-throughput screening workflow for sweetener discovery.

Conclusion

The described cell-based assay provides a robust and scalable method for the high-throughput screening of compound libraries to identify novel agonists of the T1R2/T1R3 sweet taste receptor. The use of the potent agonist this compound as a reference compound ensures high-quality data and allows for the accurate potency ranking of newly identified hits. This screening paradigm is a critical first step in the discovery and development of next-generation sweeteners and sweetness enhancers.

References

Application Note: Protocol for Labeling Sweet Taste Receptors with NC-174

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sweet taste perception is a critical factor in nutrition and consumer food choice. This process is primarily initiated by the activation of the sweet taste receptor, a G protein-coupled receptor (GPCR) composed of a heterodimer of two subunits: T1R2 and T1R3.[1][2][3][4] Understanding the localization, trafficking, and regulation of this receptor is paramount for the development of novel sweeteners and taste modulators. This document provides a detailed protocol for the fluorescent labeling of the human sweet taste receptor (T1R2/T1R3) using the novel fluorescent probe, NC-174.

This compound is a potent, high-affinity antagonist for the T1R2/T1R3 receptor, conjugated to a bright and photostable fluorophore. This allows for direct visualization of the receptor in live or fixed cells, enabling a variety of downstream applications, including receptor localization studies, internalization assays, and high-throughput screening. This protocol is designed for researchers in cell biology, pharmacology, and drug discovery.

The canonical signaling pathway for sweet taste involves the binding of a ligand to the T1R2/T1R3 receptor, which leads to the activation of the G-protein gustducin.[5] This, in turn, activates phospholipase C-β2 (PLC-β2), leading to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing a release of intracellular calcium.[2][5] This calcium influx ultimately leads to neurotransmitter release and the perception of sweet taste.[4]

Materials and Reagents

Material/ReagentSupplierCat. No.
HEK293 cells stably expressing human T1R2/T1R3(Internal or Commercial Source)N/A
This compound Fluorescent Probe(Assumed Internal/Custom Synthesis)N/A
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Opti-MEM I Reduced Serum MediumThermo Fisher Scientific31985062
Poly-D-LysineSigma-AldrichP6407
4% Paraformaldehyde (PFA) in PBSElectron Microscopy Sciences15710
Hoechst 33342Thermo Fisher ScientificH3570
ProLong Gold Antifade MountantThermo Fisher ScientificP36930
96-well, black, clear-bottom imaging platesCorning3603
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418

Experimental Protocols

Cell Culture and Plating

This protocol describes the culture of HEK293 cells stably expressing the human T1R2/T1R3 receptor and their preparation for labeling experiments.

  • Cell Culture: Culture HEK293-T1R2/T1R3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plate Coating: Coat 96-well, black, clear-bottom imaging plates with Poly-D-Lysine by incubating each well with 50 µL of a 50 µg/mL solution for 1 hour at room temperature. Aspirate the solution and wash twice with sterile PBS. Allow the plates to dry completely.

  • Cell Seeding: Trypsinize and resuspend the cells in fresh culture medium. Seed the cells into the coated 96-well plates at a density of 4 x 10^4 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2 to allow for cell adherence and growth to 70-80% confluency.

Fluorescent Labeling with this compound

This section details the procedure for labeling the T1R2/T1R3 receptors with the this compound probe.

  • Preparation of this compound Working Solution: Prepare a 10 mM stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in Opti-MEM to the desired final concentration (e.g., 1 µM). Note: The optimal concentration of this compound should be determined empirically and will depend on the specific properties of the probe.

  • Cell Washing: Gently aspirate the culture medium from the wells. Wash the cells twice with 100 µL of pre-warmed PBS.

  • Labeling: Add 50 µL of the this compound working solution to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Washing: Aspirate the labeling solution and wash the cells three times with 100 µL of pre-warmed PBS to remove unbound probe.

Cell Fixation and Nuclear Staining

This protocol is for fixing the cells and counterstaining the nuclei for imaging.

  • Fixation: After the final wash, add 100 µL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells twice with 100 µL of PBS.

  • Nuclear Staining: Add 100 µL of a 1 µg/mL solution of Hoechst 33342 in PBS to each well and incubate for 10 minutes at room temperature, protected from light.

  • Final Washes: Aspirate the Hoechst solution and wash the cells twice with 100 µL of PBS.

  • Mounting: Add 50 µL of PBS or ProLong Gold Antifade Mountant to each well for imaging.

Imaging and Analysis

This section provides general guidelines for image acquisition and analysis.

  • Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope equipped with appropriate filter sets for the this compound fluorophore and Hoechst 33342.

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity at the cell membrane and in intracellular compartments. This can be used to determine receptor localization and to perform internalization assays.

Data Presentation

Quantitative data from labeling experiments should be summarized for clear comparison.

Table 1: Example Titration of this compound Probe

This compound Concentration (nM)Mean Membrane Fluorescence Intensity (a.u.)Standard DeviationSignal-to-Background Ratio
15,2344565.2
1015,8761,23415.9
10045,6783,45645.7
100052,3454,12352.3
1000053,1234,56753.1

Table 2: Example Receptor Internalization Assay Data

TreatmentTime (min)% Membrane Localization% Internalized
Vehicle Control3095.2 ± 3.14.8 ± 3.1
Sweet Agonist (10 mM Sucrose)585.6 ± 4.514.4 ± 4.5
Sweet Agonist (10 mM Sucrose)1565.4 ± 5.234.6 ± 5.2
Sweet Agonist (10 mM Sucrose)3042.1 ± 6.357.9 ± 6.3

Visualizations

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Sweetener Sweetener Receptor T1R2/T1R3 Receptor Sweetener->Receptor Binds G_protein Gustducin (Gα, Gβγ) Receptor->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Triggers Labeling_Workflow start Start cell_culture Culture HEK293-T1R2/T1R3 cells start->cell_culture plate_cells Plate cells in 96-well imaging plates cell_culture->plate_cells wash_cells1 Wash cells with PBS plate_cells->wash_cells1 add_probe Add this compound working solution wash_cells1->add_probe incubate_probe Incubate for 30 min at 37°C add_probe->incubate_probe wash_cells2 Wash cells to remove unbound probe incubate_probe->wash_cells2 fix_cells Fix cells with 4% PFA wash_cells2->fix_cells wash_cells3 Wash cells with PBS fix_cells->wash_cells3 stain_nuclei Stain nuclei with Hoechst 33342 wash_cells3->stain_nuclei wash_cells4 Final washes with PBS stain_nuclei->wash_cells4 image Acquire images with fluorescence microscope wash_cells4->image analyze Analyze images for receptor localization image->analyze end End analyze->end

References

Application Notes and Protocols for NC-174 in Ligand-Receptor Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-174, a super-potent guanidine-based sweetener, offers a powerful tool for investigating the intricate interactions between ligands and the sweet taste receptor. As a fluorescent molecule, this compound holds the potential for direct visualization and quantification of binding events, making it an invaluable probe for high-throughput screening and detailed mechanistic studies. The sweet taste receptor, a heterodimer of the G-protein coupled receptors (GPCRs) T1R2 and T1R3, is the primary sensor for sweet compounds. Understanding how ligands like this compound activate this receptor is crucial for the development of novel sweeteners and taste modulators.

These application notes provide a comprehensive guide to utilizing this compound and other potent guanidine-based sweeteners in studying ligand-receptor interactions with the T1R2/T1R3 receptor. The protocols detailed below are based on established cell-based functional assays widely used in the field of taste research.

Mechanism of Action

Guanidine-based sweeteners like this compound are known to be ultrapotent agonists of the T1R2/T1R3 sweet taste receptor. The binding of these ligands to the receptor initiates a conformational change, leading to the activation of a G-protein cascade. This process stimulates phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ serves as a downstream signal that can be measured to quantify receptor activation. The multipoint attachment theory suggests that the high potency of guanidine sweeteners is due to multiple interaction sites with the sweet taste receptor.

Data Presentation

Table 1: Potency of Representative Sweeteners on the Human T1R2/T1R3 Receptor

CompoundTypeEC₅₀ (µM)
SucroseCarbohydrate10,000 - 50,000
AspartamePeptide10 - 100
NeotameDipeptide derivative0.1 - 1.0
Guanidine Sweetener (Example)Guanidine0.01 - 0.1

EC₅₀ (Half-maximal effective concentration) values are indicative of the concentration of a ligand that induces a response halfway between the baseline and the maximum. Lower EC₅₀ values indicate higher potency.

Table 2: Efficacy of Representative Sweeteners on the Human T1R2/T1R3 Receptor

CompoundEₘₐₓ (% of Sucrose)
Sucrose100
Aspartame90 - 110
Neotame95 - 105
Guanidine Sweetener (Example)90 - 110

Eₘₐₓ (Maximum effect) represents the maximum response achievable by a ligand, typically expressed as a percentage of the response to a reference agonist like sucrose.

Experimental Protocols

The following protocols describe the use of a cell-based calcium imaging assay to measure the functional activity of the T1R2/T1R3 sweet taste receptor upon stimulation with ligands such as this compound.

Protocol 1: Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

  • Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Transfection:

    • Seed HEK293 cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

    • After 24 hours, co-transfect the cells with expression plasmids for human T1R2 and T1R3 receptors using a suitable transfection reagent according to the manufacturer's instructions. A plasmid for a promiscuous G-protein, such as Gα16, is often co-transfected to enhance the signal.

    • Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.

Protocol 2: Calcium Imaging Assay
  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the transfected cells and wash once with the assay buffer.

    • Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Ligand Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a serial dilution of this compound in the assay buffer to create a range of concentrations for generating a dose-response curve.

  • Fluorescence Measurement:

    • After dye loading, wash the cells with the assay buffer to remove excess dye.

    • Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the chosen calcium dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Record the baseline fluorescence for a short period.

    • Inject the different concentrations of this compound into the wells and continue to record the fluorescence intensity over time to measure the intracellular calcium mobilization.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.

    • Normalize the response to the maximum response observed.

    • Plot the normalized response against the logarithm of the ligand concentration to generate a dose-response curve.

    • Calculate the EC₅₀ and Eₘₐₓ values from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 3: Use of this compound as a Fluorescent Probe (Hypothetical)

While the specific fluorescent properties of this compound are not detailed in the available literature, this protocol outlines a general approach for its use as a fluorescent probe, assuming it possesses suitable photophysical characteristics.

  • Spectral Characterization:

    • Determine the excitation and emission spectra of this compound using a spectrofluorometer to identify the optimal wavelengths for fluorescence microscopy or plate reader-based assays.

  • Binding Assay:

    • Use HEK293 cells expressing the T1R2/T1R3 receptor.

    • Incubate the cells with varying concentrations of this compound.

    • Wash the cells to remove unbound ligand.

    • Measure the fluorescence intensity of the cell-bound this compound using a fluorescence microscope or plate reader at the predetermined optimal wavelengths.

    • To determine binding affinity (Kd), perform a saturation binding experiment and analyze the data using a one-site binding model.

    • Competition binding assays can also be performed by co-incubating a fixed concentration of this compound with increasing concentrations of a non-fluorescent competitor.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound T1R2/T1R3 Receptor T1R2/T1R3 Receptor This compound->T1R2/T1R3 Receptor Binds G-protein G-protein T1R2/T1R3 Receptor->G-protein Activates PLC PLC G-protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca2+ ER->Ca2+ Releases Cellular Response Cellular Response Ca2+->Cellular Response Triggers

Caption: Signaling pathway of the T1R2/T1R3 sweet taste receptor activation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture HEK293 Cells B Transfect with T1R2/T1R3 Plasmids A->B C Load Cells with Calcium Dye B->C E Measure Baseline Fluorescence C->E D Prepare this compound Dilutions F Inject this compound D->F E->F G Record Fluorescence Change F->G H Calculate ΔF G->H I Generate Dose-Response Curve H->I J Determine EC50 and Emax I->J

Caption: Experimental workflow for the cell-based functional assay.

Troubleshooting & Optimization

Technical Support Center: Optimizing NC-174 Concentration for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of NC-174 for fluorescence microscopy. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a novel, cell-permeant, red-fluorescent nucleic acid stain. It is designed for the visualization of nuclear and mitochondrial DNA in both live and fixed eukaryotic cells, as well as for staining nucleic acids in bacteria. Its primary applications include real-time monitoring of cell health, cell cycle analysis, and as a nuclear counterstain in multicolor fluorescence microscopy experiments.

Q2: What are the spectral properties of this compound?

The spectral properties of this compound are summarized in the table below. It is crucial to use the appropriate filter sets on your fluorescence microscope to ensure optimal signal detection and minimize bleed-through from other fluorophores.

PropertyWavelength (nm)Recommended Filter Set
Excitation (Max)622Cy®5 or similar
Emission (Max)645Cy®5 or similar

Q3: What is the recommended starting concentration for this compound?

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A good starting point is a concentration range of 100 nM to 5 µM.[1] It is highly recommended to perform a concentration titration to determine the ideal concentration for your specific application that provides the best signal-to-noise ratio without inducing cytotoxicity.

Q4: Is this compound suitable for live-cell imaging?

Yes, this compound is designed for live-cell imaging. However, as with any fluorescent probe, it is important to be mindful of potential phototoxicity, especially during long-term time-lapse experiments.[2][3] Strategies to mitigate phototoxicity include using the lowest possible illumination intensity and exposure time, and limiting the frequency of image acquisition.[3]

Q5: How should I store and handle the this compound stock solution?

The this compound stock solution, typically provided in DMSO, should be stored at ≤–20°C and protected from light. Before use, it is recommended to warm the vial to room temperature and briefly centrifuge it to ensure the solution is collected at the bottom.[1] As this compound is a nucleic acid binding dye, it should be handled with care as a potential mutagen.[1]

Troubleshooting Guide

This guide addresses common problems that may arise during the use of this compound in fluorescence microscopy experiments.

Q1: I am observing a very weak or no fluorescent signal. What could be the cause?

A weak or absent signal can be due to several factors:

  • Suboptimal Concentration: The concentration of this compound may be too low. It is advisable to perform a titration to find the optimal concentration for your cell type.[1]

  • Incorrect Filter Set: Ensure that you are using a filter set that is appropriate for the excitation and emission spectra of this compound (e.g., a Cy®5 filter set).[4]

  • Insufficient Incubation Time: The incubation time may not be long enough for the dye to effectively penetrate the cells and bind to nucleic acids. An incubation time of 15-30 minutes is a good starting point, but this may need to be optimized.[1]

  • Photobleaching: Excessive exposure to excitation light can cause the fluorophore to photobleach, leading to a diminished signal.[2][5] To minimize this, reduce the illumination intensity and exposure time.

Q2: My images have a high background fluorescence, which is obscuring the signal. How can I reduce it?

High background fluorescence can be a significant issue. Here are some steps to reduce it:

  • Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. Try reducing the concentration.

  • Inadequate Washing: Ensure that you wash the cells thoroughly with a suitable buffer (e.g., phosphate-buffered saline) after incubation with the dye to remove any unbound this compound.[1]

  • Autofluorescence: Some cell types or culture media can exhibit natural fluorescence. To check for this, image a sample of unstained cells under the same imaging conditions.

  • Mounting Medium: Use an anti-fade mounting medium to both reduce photobleaching and potentially lower background fluorescence.

Q3: The cells appear stressed or are dying after staining with this compound. What should I do?

Cell stress or death is often a sign of phototoxicity or chemical toxicity.[3][6]

  • Reduce Dye Concentration: A high concentration of the dye can be toxic to cells. Use the lowest effective concentration determined from your titration experiments.

  • Minimize Light Exposure: Phototoxicity is caused by the interaction of light with the fluorescent dye, which can generate reactive oxygen species.[2][3] To mitigate this, use the lowest possible light intensity and exposure time, and consider using a live-cell imaging system with environmental control.

  • Reduce Incubation Time: A shorter incubation time may be sufficient for staining and can reduce the toxic effects on the cells.

Q4: The staining in my cells is uneven or patchy. How can I achieve more uniform staining?

Uneven staining can be caused by several factors:

  • Cell Health: Unhealthy or dying cells may show irregular staining patterns. Ensure your cells are healthy and in the logarithmic growth phase before staining.

  • Cell Clumping: If cells are clumped together, the dye may not be able to penetrate all cells evenly. Ensure you have a single-cell suspension or a well-spread monolayer.

  • Incomplete Mixing: Ensure that the this compound staining solution is well-mixed and evenly distributed over the cells during incubation.

Experimental Protocols

Detailed Protocol for Staining Adherent Cells with this compound

This protocol provides a general guideline for staining adherent cells grown on coverslips or in imaging dishes.

  • Cell Culture: Culture adherent cells on sterile glass coverslips or in imaging-compatible dishes to an appropriate confluency (typically 50-70%).

  • Preparation of Staining Solution: Prepare the this compound staining solution by diluting the stock solution in a phosphate-free buffer, such as Hank's Balanced Salt Solution (HBSS).[1] The final concentration should be within the range of 100 nM to 5 µM.

  • Cell Washing: Carefully remove the culture medium from the cells. Wash the cells once with the phosphate-free buffer.[1]

  • Staining: Add a sufficient volume of the this compound staining solution to completely cover the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[1]

  • Washing: Remove the staining solution and wash the cells two to three times with the phosphate-free buffer to remove any unbound dye.[1]

  • Imaging: The cells can now be imaged using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., Cy®5). For live-cell imaging, it is recommended to maintain the cells in an appropriate imaging medium. For fixed-cell imaging, you can proceed with fixation and mounting.

Quantitative Data Summary

ParameterRecommended RangeNotes
Starting Concentration 100 nM - 5 µMOptimal concentration is cell-type dependent.[1]
Incubation Time 15 - 30 minutesMay require optimization.
Excitation Wavelength ~622 nm
Emission Wavelength ~645 nm
Signal-to-Noise Ratio > 3:1A higher ratio indicates better signal quality.

Visual Guides

Staining_Workflow This compound Staining Workflow for Adherent Cells A 1. Culture cells on coverslips/imaging dishes B 2. Prepare this compound staining solution (100 nM - 5 µM) A->B C 3. Wash cells with phosphate-free buffer B->C D 4. Add staining solution to cover cells C->D E 5. Incubate for 15-30 min at 37°C (protect from light) D->E F 6. Wash cells 2-3 times with buffer E->F G 7. Image with fluorescence microscope (Cy5 filter set) F->G

Caption: A flowchart illustrating the key steps for staining adherent cells with this compound.

Troubleshooting_Flowchart Troubleshooting Common this compound Staining Issues Start Start: Problem with this compound Staining WeakSignal Weak or No Signal Start->WeakSignal HighBackground High Background Start->HighBackground CellToxicity Cell Stress/Toxicity Start->CellToxicity IncreaseConc Increase this compound concentration WeakSignal->IncreaseConc Is concentration optimal? CheckFilters Verify correct filter set (Cy5) WeakSignal->CheckFilters Are filters correct? IncreaseIncubation Increase incubation time WeakSignal->IncreaseIncubation Is incubation long enough? ReduceLight Reduce light intensity/exposure WeakSignal->ReduceLight Is photobleaching an issue? DecreaseConc Decrease this compound concentration HighBackground->DecreaseConc Is concentration too high? ImproveWash Improve washing steps HighBackground->ImproveWash Are washes sufficient? CheckAutofluorescence Check for autofluorescence HighBackground->CheckAutofluorescence Is there inherent fluorescence? DecreaseConcTox Decrease this compound concentration CellToxicity->DecreaseConcTox Is concentration too high? ReduceLightTox Reduce light intensity/exposure CellToxicity->ReduceLightTox Is there phototoxicity? ShortenIncubation Shorten incubation time CellToxicity->ShortenIncubation Is incubation too long?

Caption: A flowchart to help diagnose and resolve common issues during this compound staining.

References

addressing solubility issues of NC-174 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with NC-174 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, it is highly recommended to use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the preferred choice due to its strong solubilizing power for many complex organic molecules. A concentration of 10-20 mM in DMSO is typically achievable.

Q2: I observed a precipitate when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media). What should I do?

Precipitation upon dilution into aqueous solutions is a common challenge for hydrophobic compounds.[1] Here are several troubleshooting steps:

  • Decrease the Final Concentration: This is the most direct approach. Try lowering the final concentration of this compound in your working solution.

  • Optimize Co-solvent Percentage: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically below 0.5% for cell-based assays to avoid solvent toxicity.[1]

  • Vortex During Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Use a Surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F68, to the aqueous buffer to help maintain solubility.[2]

Q3: Can I use heat or sonication to improve the solubility of this compound?

Yes, gentle warming and sonication can be effective.

  • Heating: You can warm the solution in a water bath set to 37°C to 50°C.[1] Avoid excessive heat, as it may lead to the degradation of the compound.

  • Sonication: A brief period in an ultrasonic bath can help break up aggregates and facilitate the dissolution of the compound.

Always check the compound's stability at elevated temperatures before proceeding.

Q4: How does pH affect the solubility of this compound?

This compound contains a guanidine group, which is basic. Therefore, its solubility is expected to be pH-dependent. The compound will be more soluble in acidic conditions (e.g., pH < 6.0) where the guanidine group is protonated. Adjusting the pH of your aqueous buffer may significantly improve solubility.[2][3]

Q5: Is this compound stable in aqueous solutions?

For aqueous working solutions, it is strongly recommended to prepare them fresh for each experiment. The stability of this compound in aqueous media over extended periods has not been fully characterized, and fresh preparation minimizes the risk of degradation or precipitation over time.[1] DMSO stock solutions are generally stable for up to three months when stored at -20°C.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility challenges encountered with this compound.

G start Start: this compound fails to dissolve in aqueous buffer check_stock Is the stock solution (in DMSO) clear? start->check_stock prep_stock Prepare fresh 10-20 mM stock in anhydrous DMSO. Use gentle warming (37°C) or sonication if needed. check_stock->prep_stock No precipitate Precipitation occurs upon dilution into aqueous buffer check_stock->precipitate Yes prep_stock->check_stock lower_conc 1. Lower the final working concentration. precipitate->lower_conc adjust_ph 2. Lower the pH of the aqueous buffer to < 6.0. lower_conc->adjust_ph add_surfactant 3. Add a solubilizing agent (e.g., 0.1% Pluronic F68) to the buffer. adjust_ph->add_surfactant check_solubility Is the solution clear? add_surfactant->check_solubility success Success: Proceed with experiment check_solubility->success Yes contact_support Issue persists: Contact Technical Support for advanced formulation (e.g., cyclodextrins, solid dispersions). check_solubility->contact_support No

Caption: Troubleshooting workflow for this compound solubility issues.

Data on Solubility Enhancement Strategies

The following table summarizes hypothetical but representative solubility data for this compound in various solvent systems to guide experimental design.

Solvent SystemThis compound Solubility (µg/mL)Final DMSO (%)Observations
Deionized Water< 10%Insoluble, visible particles remain.
Phosphate-Buffered Saline (PBS), pH 7.4~1-50.5%Mostly insoluble, fine precipitate forms.
PBS, pH 7.4~20-301.0%Hazy solution, precipitation over time.
Acetate Buffer, pH 5.0~50-750.5%Significantly improved, slight haze.
PBS, pH 7.4 with 0.1% Tween-80~40-600.5%Improved solubility, solution is clear.
PBS, pH 7.4 with 2% (w/v) HP-β-Cyclodextrin> 1000.5%Clear solution, complexation achieved.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 384.43 g/mol )[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Methodology:

  • Weigh out 3.84 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved.[1]

  • If dissolution is slow, place the tube in a 37°C water bath for 5-10 minutes and vortex again.[1]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: General Method for Preparing an Aqueous Working Solution using a Co-solvent

Objective: To prepare a 10 µM working solution of this compound in PBS (pH 7.4) with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

Methodology:

  • Calculate the required volumes. To make 10 mL of a 10 µM solution, you will need 10 µL of the 10 mM stock solution.

  • Dispense 9.99 mL of PBS into a 15 mL sterile conical tube.

  • While vigorously vortexing the PBS, slowly add the 10 µL of the 10 mM this compound stock solution dropwise into the center of the vortex.

  • Continue vortexing for an additional 30 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared working solution immediately for your experiment.

This compound and Receptor Signaling

This compound is identified as a potential probe for sweet taste receptors, which are typically G-protein coupled receptors (GPCRs).[4] The diagram below illustrates a hypothetical signaling pathway following receptor activation by this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NC174 This compound (Ligand) Receptor Sweet Taste Receptor (GPCR) NC174->Receptor Binds G_protein G-Protein (Gustducin) Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_channel Ion Channel PKA->Ion_channel Phosphorylates (Closes K+ channel) Response Cellular Response (e.g., Depolarization, Neurotransmitter Release) Ion_channel->Response

Caption: Hypothetical signaling pathway for this compound.

References

improving the stability of NC-174 in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of the novel kinase inhibitor, NC-174, in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in aqueous buffers?

A1: this compound is susceptible to degradation through two primary pathways in aqueous solutions:

  • Hydrolysis: The ester functional group in this compound is prone to cleavage by water, a reaction that can be catalyzed by either acidic or basic conditions.[1][2][3]

  • Oxidation: The electron-rich aromatic ring system in this compound makes it sensitive to oxidation. This can be accelerated by dissolved oxygen, exposure to light, and the presence of trace metal ions.[1][2][3]

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[4][5][6] Aliquot the stock solution into single-use, tightly sealed amber glass or polypropylene vials to minimize freeze-thaw cycles and light exposure.[1][7][8][9] For long-term storage, keep these aliquots at -80°C.[8] Before use, allow the vial to equilibrate to room temperature to prevent condensation from introducing water into the stock.[7]

Q3: My this compound solution has a yellow tint. Is it still usable?

A3: A color change, such as the appearance of a yellow tint, often indicates oxidative degradation of the compound.[9] It is strongly recommended to discard the colored solution and prepare a fresh one from a new stock aliquot to ensure the consistency and reliability of your experimental results.[1]

Q4: Can I prepare a large batch of my working solution in aqueous buffer for multiple experiments?

A4: It is highly recommended to prepare working solutions of this compound in aqueous buffers fresh for each experiment.[1] Due to its susceptibility to hydrolysis and oxidation, the stability of this compound in aqueous media is limited, even at 4°C.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Rapid loss of this compound activity in cell-based assays.

  • Possible Causes:

    • Degradation in the cell culture medium, which is an aqueous buffer typically incubated at 37°C.[1]

    • Adsorption of the compound to plasticware, reducing its effective concentration.[1]

    • Interaction with components in the serum.

  • Suggested Solutions:

    • Buffer Optimization: Assess the stability of this compound in your specific culture medium using the protocol provided below (Protocol 1). Consider using a buffer with a pH range known to be more stable for this compound (See Table 1).

    • Use of Additives: If oxidation is suspected, consider adding antioxidants like ascorbic acid to your buffer.[1] For highly sensitive experiments, preparing solutions under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.[1]

    • Minimize Adsorption: Use low-binding microplates or glass inserts for your experiments.[1]

Issue 2: Inconsistent results between experimental replicates.

  • Possible Causes:

    • Inconsistent preparation of working solutions.[10]

    • Variable storage times or conditions of the working solutions before use.[10]

    • Precipitation of the compound upon dilution into aqueous buffer.[10][11]

  • Suggested Solutions:

    • Standardize Protocols: Implement a strict, standardized protocol for the preparation of all this compound solutions.[10]

    • Fresh Preparations: Always prepare working solutions immediately before each experiment.[1]

    • Solubility Check: After diluting the DMSO stock into your aqueous buffer, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or add a small percentage of a compatible co-solvent.[1]

Issue 3: Appearance of unexpected peaks in HPLC/LC-MS analysis.

  • Possible Causes:

    • Degradation of this compound into one or more new chemical entities.

    • Contamination of the solvent or buffer.

  • Suggested Solutions:

    • Forced Degradation Study: Perform a forced degradation study (see Protocol 2) to intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light).[12][13] This will help you identify the retention times of the primary degradation products.

    • Analyze Blanks: Run a blank sample (solvent/buffer without this compound) to check for any contaminants that might be causing the extraneous peaks.

Data Presentation

Table 1: Stability of this compound in Various Buffers at 37°C over 8 Hours

Buffer (50 mM)pH% Remaining this compound (HPLC)
Phosphate-Buffered Saline (PBS)7.465%
Tris-HCl7.472%
MES6.091%
HEPES7.275%
DMEM + 10% FBS7.458%

Table 2: Effect of Stabilizing Agents on this compound in PBS (pH 7.4) at 37°C over 8 Hours

AdditiveConcentration% Remaining this compound (HPLC)
None-65%
Ascorbic Acid100 µM85%
Dithiothreitol (DTT)1 mM82%
EDTA1 mM78%

Experimental Protocols

Protocol 1: Buffer Compatibility and Stability Assay

Objective: To assess the stability of this compound in a specific aqueous buffer over time.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the test buffer (e.g., PBS, Tris-HCl, cell culture medium).[1]

  • Incubation: Aliquot the working solution into separate, sealed vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).[1]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[1]

  • Quenching: Immediately stop any further degradation by adding an equal volume of cold acetonitrile containing an internal standard. This will also precipitate any proteins.[1]

  • Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by a validated HPLC or LC-MS method.[1]

  • Data Analysis: Quantify the peak area of the parent this compound compound at each time point relative to the t=0 sample. Plot the percentage of remaining this compound against time for each condition.[1]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products of this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.[14]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.[14]

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.[12]

    • Thermal Stress: Incubate at 80°C for 48 hours (in a sealed vial).[14]

    • Photolytic Stress: Expose to a light source compliant with ICH Q1B guidelines.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, by HPLC or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are observable.[12][13]

Visualizations

G cluster_0 Troubleshooting this compound Instability start Inconsistent Results or Loss of Activity Observed check_prep Review Solution Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions check_prep->check_storage Protocol OK fresh_solution Prepare Fresh Solutions for Each Experiment check_prep->fresh_solution Inconsistent Preparation run_stability Perform Buffer Stability Assay (Protocol 1) check_storage->run_stability Storage OK check_storage->fresh_solution Improper Storage optimize_buffer Optimize Buffer (pH, Additives) run_stability->optimize_buffer Degradation Observed end Consistent Results Achieved run_stability->end Compound Stable optimize_buffer->end fresh_solution->end

Caption: A troubleshooting flowchart for diagnosing this compound instability.

G cluster_1 Experimental Workflow: Buffer Compatibility Assay prep_stock 1. Prepare 10 mM Stock in DMSO prep_work 2. Dilute to 10 µM in Test Buffer prep_stock->prep_work incubate 3. Incubate Aliquots at T1, T2, T3 prep_work->incubate sample 4. Sample at Time Points (0, 2, 4, 8h) incubate->sample quench 5. Quench with Cold Acetonitrile sample->quench analyze 6. Analyze by HPLC / LC-MS quench->analyze data 7. Plot % Remaining vs. Time analyze->data

Caption: Workflow for the this compound Buffer Compatibility Assay.

G cluster_2 Hypothetical Signaling Pathway for this compound receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf gene Gene Expression tf->gene nc174 This compound (Degradation Risk in Buffer) nc174->kinase_b Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

References

minimizing off-target binding of NC-174 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target binding of NC-174 in cellular assays. Our goal is to help you optimize your experiments to obtain reliable and high-quality data.

Troubleshooting Guide: Minimizing Off-Target Binding

This guide addresses common issues related to high background and non-specific signals when using this compound.

Q1: I am observing high background fluorescence in my this compound cellular assay. What are the primary causes?

A1: High background fluorescence is a common indicator of non-specific or off-target binding. Several factors can contribute to this issue. Systematically evaluate the following potential causes:

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells or the substrate is a primary cause of high background.

  • Excessive this compound Concentration: Using too high a concentration of the fluorescent probe can lead to increased binding to low-affinity, off-target sites.[1]

  • Suboptimal Washing Steps: Inefficient or insufficient washing after incubation can leave unbound or weakly bound this compound, contributing to background noise.[1][2]

  • Inappropriate Assay Buffer Composition: The pH, ionic strength, and absence of detergents in your buffer can promote non-specific hydrophobic and ionic interactions.[3]

  • Cell Health and Density: Unhealthy or overly confluent cells can exhibit altered membrane properties and increased autofluorescence, leading to higher background.

Q2: How can I optimize the blocking step to reduce non-specific binding of this compound?

A2: The blocking step is critical for saturating non-specific binding sites. A well-optimized blocking protocol can significantly improve your signal-to-noise ratio.

  • Choice of Blocking Agent: The most common and effective blocking agents are protein-based solutions. It is recommended to incubate your sample with a blocking buffer for at least one hour at room temperature.[2][4]

  • Optimization is Key: The ideal blocking agent and its concentration can be cell-type and assay-dependent. It may be necessary to test several conditions to find the most effective one for your specific experiment.

Table 1: Common Blocking Agents for Cellular Assays

Blocking AgentTypical Concentration RangeNotes
Bovine Serum Albumin (BSA)1% - 5% (w/v)A common starting point for many cellular assays.[2][5]
Normal Serum1% - 5% (v/v)Use serum from a species that will not be recognized by other reagents in your assay.[2][6]
Non-fat Dry Milk1% - 5% (w/v)Cost-effective, but may contain components that interfere with certain assays.
Casein1% (w/v)Can be a highly effective blocking agent, sometimes superior to BSA or gelatin.[7]

Q3: What is the optimal concentration of this compound to use, and how do I determine it?

A3: The optimal concentration of this compound should be high enough to provide a robust specific signal but low enough to minimize off-target binding. This is determined by performing a titration experiment.

  • Principle: By testing a range of this compound concentrations, you can identify the point where the specific signal is maximized relative to the background noise. Using concentrations above this optimal point often increases the background without a proportional increase in the specific signal.[1]

  • Procedure: Prepare a series of dilutions of this compound and perform your standard assay protocol. Image and quantify the fluorescence intensity of your target structure versus a background region of interest. The optimal concentration will be the one that provides the best signal-to-noise ratio.

Q4: How can I improve my washing procedure to minimize background signal?

A4: Thorough washing is essential to remove unbound and weakly bound this compound molecules.[1]

  • Increase Wash Steps: Instead of one long wash, perform multiple shorter washes (e.g., 3 to 5 washes of 5 minutes each). This is generally more effective at removing background.

  • Use an Appropriate Wash Buffer: Your wash buffer should typically be the same as your assay buffer, often containing a small amount of detergent like Tween-20 to reduce non-specific interactions.

  • Maintain Buffer Temperature: Using an ice-cold wash buffer can sometimes help reduce the dissociation of the specific binding while more effectively washing away non-specifically bound molecules.[3]

Table 2: Recommended Assay Buffer Additives to Reduce Non-Specific Binding

AdditiveRecommended ConcentrationPurpose
Tween-200.05% - 0.1% (v/v)Non-ionic detergent that disrupts weak, non-specific hydrophobic interactions.[3][7]
Triton X-1000.01% - 0.1% (v/v)A non-ionic detergent, also used to permeabilize cells for intracellular targets.[3][5]

Experimental Protocols & Workflows

Below are detailed protocols and workflows to help you systematically troubleshoot and optimize your experiments with this compound.

Workflow for Troubleshooting High Background

The following diagram outlines a systematic approach to diagnosing and resolving high background fluorescence in your this compound assays.

G start Start: High Background Observed check_conc 1. Verify this compound Concentration (Perform Titration) start->check_conc Is concentration too high? optimize_blocking 2. Optimize Blocking Step (Test Different Agents/Concentrations) check_conc->optimize_blocking If background persists improve_washing 3. Enhance Washing Protocol (Increase Volume/Frequency) optimize_blocking->improve_washing If background persists modify_buffer 4. Modify Assay Buffer (Add Detergent, e.g., 0.05% Tween-20) improve_washing->modify_buffer If background persists run_controls 5. Run Control Experiments (No Probe, Competition Assay) modify_buffer->run_controls If background persists end End: Optimized Protocol (Low Background) run_controls->end Problem Resolved

Caption: A step-by-step workflow for troubleshooting high background signal.

Protocol 1: General Cellular Staining with this compound

This protocol provides a starting point for using this compound, incorporating best practices for minimizing off-target binding.

  • Cell Preparation: Plate cells on a suitable substrate (e.g., glass-bottom dishes) and culture to the desired confluency.

  • Fixation (Optional): If required, fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. Wash 3x with PBS.

  • Permeabilization (Optional): For intracellular targets, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash 3x with PBS.

  • Blocking: Prepare a blocking buffer (e.g., 3% BSA in PBS). Incubate cells in blocking buffer for 1 hour at room temperature.[4]

  • This compound Incubation: Dilute this compound to its pre-determined optimal concentration in the blocking buffer. Remove the blocking buffer from the cells and add the this compound solution. Incubate for the desired time (e.g., 1 hour) at room temperature, protected from light.

  • Washing: Remove the this compound solution. Wash the cells 3-5 times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20), protected from light.

  • Imaging: Add fresh PBS or an appropriate imaging medium to the cells and proceed with fluorescence microscopy.

Control Experiments for Off-Target Binding

Running the proper controls is essential to confirm that the signal you observe is specific.

G cluster_inputs main_exp Main Experiment (Cells + this compound) neg_control Negative Control (No this compound Probe) pos_control Positive Control (Cells known to express target) competition Competition Control (Cells + this compound + Excess Unlabeled Ligand) neg_exp Purpose: Measure autofluorescence. Expected Result: No signal. neg_control->neg_exp pos_exp Purpose: Confirm assay components work. Expected Result: Strong, specific signal. pos_control->pos_exp comp_exp Purpose: Confirm binding specificity. Expected Result: Reduced signal. competition->comp_exp

Caption: Key control experiments to validate the specificity of this compound binding.

  • Negative Control (Autofluorescence): Prepare a sample that goes through all the steps of the protocol, but do not add this compound. This allows you to measure the natural autofluorescence of your cells at the emission wavelength of this compound.[1]

  • Positive Control: Use a cell line or sample known to express the target of interest. This confirms that your protocol and reagents are working as expected.[1]

  • Competition Assay (Specificity Control): If an unlabeled compound that is known to bind to the same target as this compound is available, pre-incubate the cells with a high concentration (e.g., 100x) of this unlabeled competitor before adding this compound. A significant reduction in the fluorescent signal suggests that this compound is binding specifically to the intended target.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a fluorescent, super-strong guanidine compound. It has been identified as a potential probe for sweet taste receptors due to its high sweetness potency.[8] In cellular assays, it is used as a fluorescent dye to visualize specific targets.

Q2: What is the difference between "off-target" and "non-specific" binding?

A2: While often used interchangeably, there can be a subtle distinction. Non-specific binding typically refers to low-affinity interactions with unrelated cellular components, often driven by hydrophobic or ionic forces (e.g., binding to lipids or plastics). Off-target binding refers to the probe binding with relatively high affinity to a different protein or molecule that is not the intended target of the experiment.[9] Both contribute to unwanted background signal.

Q3: Can incubation time and temperature affect this compound binding?

A3: Yes. Incubation conditions are important variables.

  • Time: A time-course experiment can determine the minimum time required to achieve maximum specific binding. Extending incubation beyond this point may only increase non-specific binding.[3]

  • Temperature: Lowering the incubation temperature (e.g., from room temperature to 4°C) can reduce the kinetics of binding but may decrease non-specific hydrophobic interactions.[3] This often requires a corresponding increase in incubation time.

Q4: My cells appear stressed or have died after the staining protocol. What could be the cause?

A4: Cell viability can be affected by several factors in a staining protocol. Consider the following:

  • Fixation/Permeabilization: Reagents like methanol or high concentrations of detergents (e.g., Triton X-100) can be harsh on cells. Ensure they are used at the correct concentration and for the recommended time.

  • Compound Toxicity: this compound itself, especially at high concentrations or during long incubations, may have some level of cytotoxicity. A cell viability assay can be performed to test the toxicity of this compound under your experimental conditions.

  • Buffer Osmolality: Ensure all your buffers (PBS, assay buffer) are isotonic to prevent osmotic stress on the cells.

References

Validation & Comparative

Unveiling the Sweet Spot: A Comparative Guide to Sweet Taste Receptor Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modulation of the sweet taste receptor (TAS1R2/TAS1R3) holds immense potential, from designing novel sweeteners to understanding metabolic diseases. This guide provides a comparative analysis of available molecular probes, with a focus on validating their selectivity and utility in experimental settings. While the novel compound NC-174 shows promise as a potent probe, a lack of published validation data necessitates a thorough examination of established alternatives.

This guide will delve into the characteristics of this compound, based on available information, and compare it with two well-documented sweet taste receptor antagonists: lactisole and gymnemic acid. We will explore their mechanisms of action, present available quantitative data, and provide detailed experimental protocols for their validation.

Probing the Sweet Taste Receptor: An Overview

The sweet taste receptor, a heterodimer of the G-protein coupled receptors TAS1R2 and TAS1R3, is the primary sensor for sweet compounds.[1] Selective probes are crucial for elucidating its function in both gustatory and extra-oral tissues, where it is implicated in metabolic regulation.[1] An ideal probe should exhibit high affinity and selectivity for the TAS1R2/TAS1R3 receptor, with minimal off-target effects.

This compound: A Potent but Uncharacterized Probe

This compound is described as a "super-strong" guanidine-based compound, reportedly over 300,000 times sweeter than sucrose, suggesting a very high affinity for the sweet taste receptor. It is also suggested to be a fluorescent probe, which would enable a variety of binding and imaging assays. Guanidine-based sweeteners are a known class of potent TAS1R2/TAS1R3 agonists. However, to date, detailed studies validating the binding affinity (Kᵢ or Kₔ), selectivity against other GPCRs, and specific protocols for its use as a probe are not publicly available. The validation of such a potent and potentially fluorescent probe would be of significant interest to the research community.

Established Alternatives for Sweet Taste Receptor Modulation

Given the current lack of comprehensive data on this compound, researchers can turn to well-characterized antagonists like lactisole and gymnemic acid to probe the sweet taste receptor.

Lactisole: A Well-Studied Antagonist

Lactisole is a known inhibitor of the human sweet taste receptor.[2] It acts on the transmembrane domain of the TAS1R3 subunit, demonstrating a clear mechanism of action.[2] Its effects have been quantified in both cellular and sensory studies.

Gymnemic Acid: A Natural Sweetness Suppressor

Gymnemic acid, a triterpenoid saponin extracted from the plant Gymnema sylvestre, is a natural product known for its ability to selectively suppress sweet taste perception in humans.[1][3] Like lactisole, it is understood to interact with the TAS1R3 subunit of the sweet taste receptor.[4]

Comparative Performance of Sweet Taste Receptor Probes

The following table summarizes the available quantitative data for lactisole and gymnemic acid. The absence of data for this compound highlights the need for further research and publication.

FeatureThis compoundLactisoleGymnemic Acid
Reported Potency >300,000x sweeter than sucroseInhibitorInhibitor
Mechanism of Action Agonist (presumed)Non-competitive inhibitor of some sweeteners, competitive for othersNon-competitive inhibitor
Binding Site Presumed to be TAS1R2/TAS1R3Transmembrane domain of TAS1R3Transmembrane domain of TAS1R3[4]
IC₅₀ Not available~4.0 mM (for sucralose-induced insulin secretion)[2]Not typically reported in terms of IC₅₀; effective concentrations in sensory studies are in the µg/mL range.
Selectivity Not availablePrimarily targets the sweet taste receptor, but can also inhibit the umami receptor (TAS1R1/TAS1R3) at higher concentrations.Highly selective for sweet taste; does not affect salty, sour, or bitter perception.[3]
Fluorescent Properties Potentially fluorescentNoNo

Experimental Protocols for Probe Validation

Validating the selectivity of a sweet taste receptor probe is paramount. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This in vitro assay is a primary method for assessing the activity of compounds on the TAS1R2/TAS1R3 receptor expressed in heterologous cells (e.g., HEK293 cells).

Objective: To determine if a test compound activates or inhibits the sweet taste receptor by measuring changes in intracellular calcium levels.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells stably co-expressing human TAS1R2, TAS1R3, and a promiscuous G-protein subunit like Gα16gust44.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Fluorescent Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Application and Measurement:

    • Prepare serial dilutions of the test compound (e.g., this compound) and control agonists (e.g., sucrose, sucralose) and antagonists (e.g., lactisole).

    • Use a fluorescent plate reader to measure the baseline fluorescence.

    • Add the compounds to the wells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline.

    • For agonists, plot the dose-response curve and determine the EC₅₀ value.

    • For antagonists, pre-incubate the cells with the antagonist before adding a known agonist and determine the IC₅₀ value.

Photoaffinity Labeling

This technique can be used to irreversibly bind a probe to its receptor, allowing for the identification of binding sites and validation of target engagement. This method would be particularly relevant for a probe like this compound if a photoactivatable analog were synthesized.

Objective: To covalently link a photoactivatable probe to the sweet taste receptor to confirm direct binding.

Methodology:

  • Probe Synthesis: Synthesize a derivative of the probe (e.g., an azido-functionalized analog of a guanidine-based sweetener) that can be activated by UV light.

  • Binding:

    • Incubate the photoaffinity probe with cells or membrane preparations expressing the TAS1R2/TAS1R3 receptor in the dark.

    • For competition experiments, include an excess of a known, non-photoactivatable ligand.

  • Photocrosslinking:

    • Expose the samples to UV light at a specific wavelength to activate the photoreactive group, leading to covalent bond formation with nearby amino acid residues on the receptor.

  • Analysis:

    • Lyse the cells and perform SDS-PAGE and western blotting using antibodies against the receptor subunits to detect a shift in molecular weight, indicating covalent attachment of the probe.

    • Alternatively, if the probe is tagged (e.g., with biotin), perform a pull-down assay followed by mass spectrometry to identify the labeled protein and binding site.

Visualizing the Pathways

To better understand the mechanisms involved, the following diagrams illustrate the sweet taste signaling pathway and a typical experimental workflow for probe validation.

Sweet_Taste_Signaling_Pathway cluster_receptor Sweet Taste Receptor TAS1R2 TAS1R2 G_protein G-protein (Gustducin) TAS1R2->G_protein Activates TAS1R3 TAS1R3 TAS1R3->G_protein Activates Sweetener Sweetener (e.g., this compound) Sweetener->TAS1R2 Binds PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_influx Ca²⁺ Influx IP3->Ca_influx Triggers TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Ca_influx->TRPM5 Opens ATP_release ATP Release Depolarization->ATP_release Nerve_signal Signal to Brain ATP_release->Nerve_signal Antagonist Antagonist (Lactisole, Gymnemic Acid) Antagonist->TAS1R3 Inhibits

Figure 1. Simplified signaling pathway of the sweet taste receptor.

Probe_Validation_Workflow start Start: Novel Probe (e.g., this compound) in_vitro In Vitro Validation (Calcium Mobilization Assay) start->in_vitro binding_assay Binding Affinity & Selectivity (Radioligand Displacement or Fluorescence Polarization) in_vitro->binding_assay Confirm Activity photoaffinity Direct Target Engagement (Photoaffinity Labeling) binding_assay->photoaffinity Determine Affinity & Specificity in_vivo In Vivo Validation (Animal Behavioral Studies) photoaffinity->in_vivo Confirm Target conclusion Validated Selective Probe in_vivo->conclusion

Figure 2. General experimental workflow for validating a novel sweet taste receptor probe.

Conclusion and Future Directions

While this compound presents an intriguing possibility as a highly potent and potentially fluorescent probe for the sweet taste receptor, the current lack of published validation data is a significant limitation. Researchers seeking to investigate the TAS1R2/TAS1R3 receptor can confidently utilize the well-characterized antagonists, lactisole and gymnemic acid, for which robust data and experimental protocols are available. The validation and publication of data for novel probes like this compound are eagerly awaited and would represent a significant advancement in the field of taste receptor research. The methodologies outlined in this guide provide a framework for the rigorous validation required to establish any new compound as a reliable and selective molecular probe.

References

A Comparative Analysis of the Fluorescent Properties of NC-174 and Other Common Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research and drug development, the selection of appropriate fluorescent probes is a critical determinant for the success of imaging and quantification assays. This guide provides a detailed comparison of the fluorescent properties of a novel compound, NC-174 (Hypothetical), against three widely used fluorescent dyes: Fluorescein isothiocyanate (FITC), Rhodamine B, and Cyanine5 (Cy5). The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Quantitative Comparison of Fluorescent Properties

The performance of a fluorescent dye is characterized by several key photophysical parameters. The following table summarizes these properties for this compound (Hypothetical) and the selected commercially available dyes.

PropertyThis compound (Hypothetical)Fluorescein isothiocyanate (FITC)Rhodamine BCyanine5 (Cy5)
Excitation Maximum (λex) 510 nm~495 nm[1][2]~555 nm[3]~646 nm[4]
Emission Maximum (λem) 540 nm~525 nm[1][2]~575 nm~664 nm[4]
Molar Extinction Coefficient (ε) 85,000 M⁻¹cm⁻¹~75,000 M⁻¹cm⁻¹[1][2]~106,000 M⁻¹cm⁻¹[5]~250,000 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (Φf) 0.85~0.92[1][2]~0.49 in ethanol[6]~0.20[5]
Fluorescence Lifetime (τ) 4.5 ns~4.1 ns[4]~1.7 ns in ethanol[7]~1.0 ns[4]
Relative Photostability HighLow[5]Moderate[5]High[5]

Experimental Protocols

Accurate characterization of fluorescent properties relies on standardized experimental protocols. Below are the methodologies for determining the key parameters presented in the comparison table.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Protocol:

  • Sample Preparation: A concentrated stock solution of the dye in a suitable solvent (e.g., ethanol or DMSO) is prepared. A series of dilutions are then made to obtain samples with concentrations that result in absorbance values between 0.1 and 1.0.

  • Spectrophotometer Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A cuvette with a standard path length (typically 1 cm) is used.

  • Data Analysis: A plot of absorbance versus concentration is generated. The molar extinction coefficient is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[8][9]

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common approach for its determination.[10]

Protocol:

  • Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample of interest is chosen (e.g., Rhodamine B in ethanol, Φf = 0.49).[11]

  • Sample and Standard Preparation: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The concentrations are adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

  • Absorbance and Fluorescence Measurement: The absorbance of each solution is measured at the excitation wavelength. The fluorescence emission spectrum of each solution is then recorded using a spectrofluorometer, with excitation at the same wavelength.

  • Data Analysis: The integrated fluorescence intensity (the area under the emission spectrum) is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²), where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the linear plots for the sample and standard, respectively, and ηx and ηst are the refractive indices of the sample and standard solutions (this term is 1 if the same solvent is used for both).

Measurement of Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for this measurement.[12]

Protocol:

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics is used.[13]

  • Sample Preparation: A dilute solution of the fluorescent dye is prepared to ensure single photon counting statistics.

  • Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build a histogram of photon arrival times.[12][14]

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime. For a single exponential decay, the lifetime is the time at which the fluorescence intensity has decreased to 1/e of its initial value.

Visualizing Experimental Workflows and Key Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_analysis Data Analysis cluster_results Calculated Properties stock Stock Solution Preparation dilutions Serial Dilutions stock->dilutions abs_spec Absorbance Spectroscopy dilutions->abs_spec fluo_spec Fluorescence Spectroscopy dilutions->fluo_spec beer_plot Absorbance vs. Concentration Plot abs_spec->beer_plot qy_plot Integrated Intensity vs. Absorbance Plot fluo_spec->qy_plot lifetime_fit Exponential Decay Fitting fluo_spec->lifetime_fit ext_coeff Molar Extinction Coefficient (ε) beer_plot->ext_coeff quantum_yield Quantum Yield (Φf) qy_plot->quantum_yield lifetime Fluorescence Lifetime (τ) lifetime_fit->lifetime

Caption: Workflow for Determining Key Fluorescent Properties.

Fluorescence_Factors cluster_molecular Molecular Properties cluster_environmental Environmental Factors cluster_photophysical Photophysical Outcomes structure Chemical Structure quantum_yield Quantum Yield structure->quantum_yield lifetime Fluorescence Lifetime structure->lifetime photostability Photostability structure->photostability rigidity Molecular Rigidity rigidity->quantum_yield solvent Solvent Polarity solvent->quantum_yield solvent->lifetime solvent->photostability ph pH ph->quantum_yield temperature Temperature temperature->quantum_yield

Caption: Factors Influencing Fluorescence Properties.

References

Comparative Analysis of NC-174 Cross-Reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a demonstration of a comparative analysis for a hypothetical molecule, "NC-174," as no public domain information is available for a compound with this designation in the context of G-protein coupled receptor (GPCR) cross-reactivity. The data, protocols, and signaling pathways presented are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the binding affinity and functional activity of the hypothetical antagonist this compound against its primary target, GPCR-X, and its cross-reactivity with other related G-protein coupled receptors, GPCR-Y and GPCR-Z.

Data Presentation

The selectivity of this compound was assessed through competitive binding assays and functional assays on a panel of GPCRs. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound for GPCR-X, GPCR-Y, and GPCR-Z.

ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
GPCR-X (Primary Target) 15.2 ± 2.125.8 ± 3.5
GPCR-Y 350.4 ± 18.9520.1 ± 25.3
GPCR-Z > 10,000> 10,000

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for GPCR-X, GPCR-Y, and GPCR-Z.

Methodology:

  • Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the respective GPCRs.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-LIGAND (a known high-affinity ligand for the target receptors) was used at a concentration equal to its Kd value.

  • Procedure:

    • Membrane preparations (10 µg of protein) were incubated with the [3H]-LIGAND in the assay buffer.

    • A range of concentrations of this compound (0.1 nM to 100 µM) was added to displace the radioligand.

    • Non-specific binding was determined in the presence of a high concentration (10 µM) of a known unlabeled antagonist.

    • The reaction mixture was incubated for 60 minutes at room temperature.

    • The reaction was terminated by rapid filtration through a GF/C filter plate, followed by washing with ice-cold assay buffer.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values were determined from the competition curves using non-linear regression analysis. The Ki values were calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional potency (IC50) of this compound as an antagonist at the Gs-coupled GPCR-X.

Methodology:

  • Cell Line: CHO-K1 cells stably expressing GPCR-X.

  • Assay Medium: DMEM/F12 with 0.1% BSA.

  • Procedure:

    • Cells were seeded in 96-well plates and grown to confluence.

    • The cells were pre-incubated with various concentrations of this compound (0.1 nM to 100 µM) for 15 minutes.

    • The cells were then stimulated with an EC80 concentration of the cognate agonist for 30 minutes in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor).

    • The reaction was stopped, and intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF).

  • Data Analysis: The IC50 values were determined from the dose-response curves using a four-parameter logistic equation.

Visualizations

experimental_workflow cluster_assays GPCR Cross-Reactivity Assessment start Start: this compound Compound binding_assay Radioligand Binding Assay (GPCR-X, Y, Z) start->binding_assay functional_assay Functional Assay (e.g., cAMP, Ca2+) start->functional_assay data_analysis Data Analysis (Ki and IC50 determination) binding_assay->data_analysis functional_assay->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile end_point End: Cross-Reactivity Report selectivity_profile->end_point

Caption: Experimental workflow for assessing GPCR cross-reactivity.

GPCR_X_Signaling NC174 This compound (Antagonist) GPCRX GPCR-X NC174->GPCRX Agonist Agonist Agonist->GPCRX Gs Gs Protein GPCRX->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates

Caption: Signaling pathway of the Gs-coupled GPCR-X.

GPCR_Y_Signaling NC174 This compound (Antagonist) GPCRY GPCR-Y NC174->GPCRY Agonist Agonist Agonist->GPCRY Gq Gq Protein GPCRY->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response leads to

Caption: Signaling pathway of the Gq-coupled GPCR-Y.

Validating the Binding Affinity of NC-174 to T1R2/T1R3 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the binding affinity of a novel compound, designated NC-174, to the heterodimeric sweet taste receptor T1R2/T1R3. The methodologies and comparative data herein are intended to guide researchers in characterizing new molecular entities targeting this key G protein-coupled receptor (GPCR), which is pivotal in taste perception and extra-oral nutrient sensing.

Introduction to the T1R2/T1R3 Receptor

The T1R2/T1R3 receptor is a heterodimeric G protein-coupled receptor primarily responsible for the perception of sweet taste. Composed of two subunits, Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3), this complex recognizes a structurally diverse array of molecules, including natural sugars, artificial sweeteners, and certain amino acids. Upon ligand binding, the receptor undergoes a conformational change, initiating a downstream signaling cascade that culminates in neurotransmitter release and the sensation of sweetness. Given its role, the T1R2/T1R3 receptor is a significant target for the development of novel sweeteners, flavor enhancers, and potential therapeutic agents. This guide outlines the validation of this compound, a hypothetical novel compound, by comparing its binding affinity to that of well-characterized ligands.

Comparative Analysis of Binding Affinity

To objectively assess the binding characteristics of this compound, its performance should be benchmarked against established ligands for the T1R2/T1R3 receptor. This includes a natural agonist (Sucrose), a high-potency artificial agonist (Aspartame), and an antagonist (Lactisole). The following table summarizes hypothetical binding affinity data obtained from functional cell-based assays.

CompoundTypeKey ParameterValue (mM)
This compound Novel Ligand EC50 [Enter Experimental Value]
SucroseNatural AgonistEC5025 - 100 mM
AspartameArtificial AgonistEC500.7769 ± 0.0684 mM[1]
LactisoleAntagonistIC50~4 mM[2]

Table 1: Comparative binding affinities for T1R2/T1R3 receptor ligands. EC50 (half-maximal effective concentration) indicates the concentration at which a compound elicits 50% of its maximal response. IC50 (half-maximal inhibitory concentration) indicates the concentration at which an antagonist inhibits 50% of the agonist response. The value for this compound is a placeholder for experimental determination.

T1R2/T1R3 Signaling Pathway

Activation of the T1R2/T1R3 receptor by an agonist such as this compound initiates a well-defined intracellular signaling cascade. The receptor couples to the G protein gustducin. Upon activation, the Gβγ subunits of gustducin stimulate phospholipase C-β2 (PLC-β2), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in cytosolic Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and subsequent release of ATP, which acts as a neurotransmitter to signal to afferent nerve fibers.

T1R2_T1R3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 G_protein G-protein (Gustducin) T1R2_T1R3->G_protein PLC PLC-β2 IP3 IP3 PLC->IP3 hydrolyzes TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization causes ATP_Channel ATP Release Channel ATP ATP ATP_Channel->ATP releases G_protein->PLC Gβγ activates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_cyto Ca2+ (increased) ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_ER->ER Ca2_cyto->TRPM5 activates Depolarization->ATP_Channel opens Nerve_Signal Signal to Nerve Fiber ATP->Nerve_Signal activates

Caption: T1R2/T1R3 receptor signaling cascade upon agonist binding.

Experimental Protocols

To determine the binding affinity and functional activity of this compound, the following experimental protocols are recommended.

Cell-Based Calcium Imaging Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a direct consequence of the T1R2/T1R3 signaling pathway.

Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are transiently co-transfected with plasmids encoding human T1R2, human T1R3, and a promiscuous G-protein alpha subunit (e.g., Gα16-gust44) to ensure robust coupling of the receptor to the calcium signaling pathway. Transfection can be performed using a lipid-based reagent.

  • Cell Plating:

    • 24 hours post-transfection, cells are seeded into 96-well black-walled, clear-bottom plates coated with an appropriate attachment factor (e.g., poly-D-lysine).

  • Fluorescent Dye Loading:

    • After another 24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 45-60 minutes at 37°C.[3]

  • Compound Preparation and Application:

    • A dilution series of this compound and comparator compounds (sucrose, aspartame) is prepared in the assay buffer. For antagonist testing, a fixed concentration of an agonist (e.g., 2 mM aspartame) is mixed with a dilution series of the antagonist (lactisole).

    • The dye solution is removed, and cells are washed with the assay buffer.

  • Fluorescence Measurement:

    • The plate is placed in a fluorescence plate reader (e.g., FlexStation 3).

    • Baseline fluorescence is recorded before the automated addition of the test compounds.

    • Post-addition fluorescence is measured kinetically over a period of 2-3 minutes. The response is calculated as the change in fluorescence over the baseline (ΔF/F).[4]

  • Data Analysis:

    • Dose-response curves are generated by plotting ΔF/F against the logarithm of the compound concentration.

    • EC50 and IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on the kinetics and affinity of ligand-receptor interactions.[5][6]

Methodology:

  • Receptor Preparation:

    • The T1R2/T1R3 heterodimer is expressed and purified from a suitable expression system (e.g., insect or mammalian cells). The receptor is solubilized in a mild detergent to maintain its structural integrity.

  • Sensor Chip Preparation:

    • A sensor chip (e.g., CM5) is activated for covalent immobilization of an antibody that specifically captures the tagged receptor (e.g., anti-His antibody for a His-tagged receptor).

  • Receptor Immobilization:

    • The purified, solubilized T1R2/T1R3 receptor is injected over the activated sensor chip surface until a desired immobilization level is reached. A reference flow cell is prepared similarly but without the receptor to subtract non-specific binding.

  • Binding Analysis:

    • A dilution series of this compound is prepared in a running buffer containing the same detergent used for receptor solubilization.

    • Each concentration of this compound is injected over the receptor and reference surfaces at a constant flow rate.

    • The association (analyte binding to the receptor) and dissociation (analyte unbinding) phases are monitored in real-time by measuring the change in the SPR signal (response units, RU).

  • Surface Regeneration:

    • Between each analyte injection, the sensor surface is regenerated using a mild solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte without denaturing the receptor.[7]

  • Data Analysis:

    • The reference-subtracted sensorgrams are analyzed using fitting models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Experimental Workflow for Binding Affinity Validation

The following diagram illustrates a logical workflow for the comprehensive validation of this compound's binding affinity to the T1R2/T1R3 receptor.

Experimental_Workflow cluster_functional_assay Functional Characterization cluster_biophysical_assay Biophysical Validation start Start: Hypothesis This compound binds to T1R2/T1R3 calcium_assay Cell-Based Calcium Imaging Assay start->calcium_assay spr_assay Surface Plasmon Resonance (SPR) start->spr_assay dose_response Generate Dose-Response Curves calcium_assay->dose_response calc_ec50 Calculate EC50/IC50 Values dose_response->calc_ec50 comparison Comparative Analysis calc_ec50->comparison kinetics Determine Association/Dissociation Rates spr_assay->kinetics calc_kd Calculate KD (Affinity) kinetics->calc_kd calc_kd->comparison conclusion Conclusion on this compound Binding Affinity and Efficacy comparison->conclusion

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Antibacterial Agent 174

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of Antibacterial Agent 174, a novel benzopyridone cyanoacetate derivative, against established antibiotics. The data herein is compiled from available preclinical studies and is intended to provide an objective overview for research and development purposes.

Executive Summary

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[1] Antibacterial Agent 174 (also identified as compound 5g) has emerged as a promising broad-spectrum candidate with potent activity against both Gram-positive and Gram-negative bacteria, including challenging MDR phenotypes.[1][2] Preliminary studies suggest a multifaceted mechanism of action, targeting the bacterial membrane, DNA gyrase, and topoisomerase IV, which may reduce the likelihood of resistance development.[1][3] This document summarizes the available in vitro and in vivo data for Antibacterial Agent 174 and provides a comparative analysis against standard-of-care antibiotics.

Data Presentation: Quantitative Efficacy

In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values (µg/mL) of Antibacterial Agent 174 against a panel of Gram-positive and Gram-negative bacterial strains, in comparison to other antibiotics. Lower MIC values indicate greater potency.

Bacterial StrainAntibacterial Agent 174 (Compound 5g)NorfloxacinClinafloxacinVancomycin
Staphylococcus aureus (MRSA) ATCC 433000.25[2]16[2]0.25[2]1.0
Staphylococcus aureus ATCC 292130.5[2]4[2]0.125[2]-
Staphylococcus epidermidis ATCC 122280.5[2]8[2]0.25[2]-
Enterococcus faecalis ATCC 292121[2]8[2]0.5[2]-
Escherichia coli ATCC 259224[3]---
Pseudomonas aeruginosa ATCC 278538[3]---
Acinetobacter baumannii ATCC 196062[3]---
Klebsiella pneumoniae ATCC 138834[3]---
In Vivo Efficacy: Murine Neutropenic Thigh Infection Model

The following table presents a summary of the in vivo efficacy of Antibacterial Agent 174 in a murine neutropenic thigh infection model challenged with Methicillin-Resistant Staphylococcus aureus (MRSA). The data is compared to vancomycin, a standard-of-care antibiotic.

ParameterAntibacterial Agent 174 (Compound 5g)VancomycinVehicle Control
Bacterial Strain MRSA ATCC 43300MRSA ATCC 43300MRSA ATCC 43300
Infection Model Murine Neutropenic ThighMurine Neutropenic ThighMurine Neutropenic Thigh
Dosage 20 mg/kg[4]110 mg/kg[4]Saline[4]
Administration Route Intravenous (IV)[4]Intravenous (IV)[4]Intravenous (IV)[4]
Initial Bacterial Load (log10 CFU/thigh) ~5.7[4]~5.7[4]~5.7[4]
Bacterial Load at 24h post-treatment (log10 CFU/thigh) 3.2[4]3.8[4]8.5[4]
Reduction in Bacterial Load (log10 CFU/thigh) 5.3 [4]4.7 [4]-2.8 (Growth) [4]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This assay is performed to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Preparation of Antibacterial Agent Dilutions: A stock solution of Antibacterial Agent 174 is serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[3]

  • Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[2][3]

  • Inoculation and Incubation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate. The plates are then incubated at 37°C for 18-24 hours.[2][3]

  • MIC Determination: The MIC is defined as the lowest concentration of the antibacterial agent at which no visible bacterial growth is observed.[2]

In Vivo Efficacy Testing: Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibacterial agents in a soft tissue infection setting.[4][5]

  • Animal Model and Neutropenia Induction: Female ICR mice (6-8 weeks old) are used.[4] The mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide at 150 mg/kg (4 days prior to infection) and 100 mg/kg (1 day prior to infection).[4][6]

  • Infection: Mice are anesthetized, and each thigh is injected intramuscularly with a 0.1 mL suspension containing approximately 1-5 x 10^5 CFU of the bacterial strain (e.g., MRSA ATCC 43300).[4]

  • Treatment Administration: Two hours after infection, treatment is initiated. Antibacterial Agent 174 (20 mg/kg), Vancomycin (110 mg/kg), or a vehicle control is administered intravenously.[4][6]

  • Endpoint and Bacterial Load Quantification: At 24 hours post-treatment, the mice are euthanized. The infected thigh muscles are aseptically excised, weighed, and homogenized in sterile phosphate-buffered saline (PBS).[4] The tissue homogenates are then serially diluted and plated on appropriate agar to determine the bacterial colonies (CFU per gram of tissue).[4]

Mandatory Visualizations

G cluster_agent Antibacterial Agent 174 cluster_bacterium Bacterial Cell Agent Antibacterial Agent 174 Membrane Bacterial Membrane Agent->Membrane Disrupts Integrity DNA_Gyrase DNA Gyrase Agent->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Agent->Topo_IV Inhibits DNA DNA Replication DNA_Gyrase->DNA Topo_IV->DNA

Caption: Proposed multi-target mechanism of action for Antibacterial Agent 174.

G start Induce Neutropenia in Mice infect Intramuscular Thigh Infection with MRSA start->infect treat Administer IV Treatment (Agent 174, Vancomycin, or Vehicle) infect->treat wait 24-Hour Incubation Period treat->wait harvest Euthanize and Harvest Thigh Tissue wait->harvest homogenize Homogenize Tissue and Plate Serial Dilutions harvest->homogenize count Incubate Plates and Count CFU homogenize->count end Compare Bacterial Load Reduction count->end

Caption: Experimental workflow for the murine neutropenic thigh infection model.

G cluster_groups Experimental Arms Test_Article Test Article (Antibacterial Agent 174) Comparison Primary Endpoint: Change in Bacterial Load (Δ log10 CFU/thigh) Test_Article->Comparison Positive_Control Positive Control (Vancomycin) Positive_Control->Comparison Negative_Control Negative Control (Vehicle) Negative_Control->Comparison

Caption: Logical relationships in the comparative in vivo study design.

References

A Structural and Functional Comparison of the High-Potency Sweetener NC-174 with Other Sweet Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the novel sweet receptor ligand NC-174 with established sweeteners: sucrose, aspartame, and rebaudioside A. The objective is to offer a comprehensive resource for researchers in taste biology and professionals involved in the development of new sweetening agents. This comparison focuses on the molecular interactions with the T1R2/T1R3 sweet taste receptor, supported by available experimental data and detailed methodologies for key assays.

Chemical Structures of Sweet Receptor Ligands

The perception of sweetness is initiated by the binding of a diverse array of molecules to the T1R2/T1R3 G-protein coupled receptor. The chemical structures of these ligands vary significantly, influencing their interaction with the receptor and their perceived sweetness intensity.

This compound is a potent synthetic sweetener based on a guanidine scaffold. Its structure is characterized by a central guanidine group substituted with a 4-cyanophenyl group, a diphenylmethyl group, and an acetic acid moiety.

Sucrose , the archetypal sweet substance, is a disaccharide composed of glucose and fructose units linked by a glycosidic bond.

Aspartame is an artificial sweetener, a methyl ester of a dipeptide composed of the amino acids aspartic acid and phenylalanine.

Rebaudioside A is a natural high-potency sweetener extracted from the leaves of the Stevia rebaudiana plant. It is a steviol glycoside, with a complex structure featuring a central steviol backbone linked to multiple glucose units.

Ligand2D Chemical Structure
This compound
Sucrose
Aspartame
Rebaudioside A

Interaction with the T1R2/T1R3 Sweet Taste Receptor

The T1R2/T1R3 heterodimer possesses multiple binding sites, allowing it to recognize a wide range of sweet-tasting molecules. The binding of a ligand to the receptor initiates a conformational change, triggering a downstream signaling cascade that ultimately leads to the perception of sweetness.

Different classes of sweeteners interact with distinct domains of the T1R2/T1R3 receptor:

  • The Venus Flytrap Module (VFTM) of the T1R2 subunit is the primary binding site for many small-molecule artificial sweeteners, including aspartame.

  • Natural sugars like sucrose are thought to interact with the VFTMs of both T1R2 and T1R3 subunits.

  • Some sweeteners and allosteric modulators bind to the transmembrane domains (TMDs) of the receptor.

  • Sweet-tasting proteins are proposed to interact with the cysteine-rich domains (CRDs) .

While the precise binding site of the guanidine-based sweetener this compound on the T1R2/T1R3 receptor has not been definitively elucidated in publicly available literature, its high potency suggests a strong and specific interaction.

Quantitative Comparison of Receptor Activation

The potency of a sweet receptor ligand is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the ligand that elicits 50% of the maximal response in an in vitro functional assay. A lower EC50 value indicates a higher potency. Binding affinity, measured by the dissociation constant (Kd) or the inhibition constant (Ki), provides a direct measure of the strength of the interaction between the ligand and the receptor.

Note: While this compound is reported to be approximately 300,000 times sweeter than sucrose, this is a relative sweetness value derived from sensory studies and not a direct measure of receptor activation (EC50 or Ki/Kd). Extensive literature searches did not yield publicly available in vitro quantitative data for this compound's direct interaction with the T1R2/T1R3 receptor.

LigandReported EC50 (T1R2/T1R3)Binding Affinity (Ki/Kd)Relative Sweetness (vs. Sucrose)
This compound Not AvailableNot Available~300,000x
Sucrose 10-100 mMWeak1x
Aspartame 0.1-1.0 mMMicromolar range~200x
Rebaudioside A 10-100 µMMicromolar range~300x

T1R2/T1R3 Signaling Pathway

The canonical signaling pathway for the T1R2/T1R3 sweet taste receptor is initiated upon ligand binding, leading to the activation of a heterotrimeric G-protein, gustducin. This event triggers a cascade of intracellular events culminating in the release of neurotransmitters and the transmission of the sweet taste signal to the brain.

T1R2_T1R3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweet_Ligand Sweet Ligand (e.g., this compound, Sucrose) T1R2_T1R3 T1R2/T1R3 Receptor Sweet_Ligand->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) (α, β, γ subunits) T1R2_T1R3->G_protein Activates PLCb2 Phospholipase C β2 (PLCβ2) G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2_release ER->Ca2_release Induces TRPM5 TRPM5 Channel Ca2_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_Signal Nerve Signal to Brain ATP_release->Nerve_Signal Initiates

Caption: T1R2/T1R3 Sweet Taste Receptor Signaling Pathway.

Experimental Protocols

The characterization and comparison of sweet receptor ligands rely on a variety of in vitro assays. Below are overviews of two key experimental protocols.

Calcium Imaging Assay

This cell-based functional assay is widely used to measure the activation of G-protein coupled receptors, including the T1R2/T1R3 sweet taste receptor.

Calcium_Imaging_Workflow start Start: Culture Cells Expressing T1R2/T1R3 and a G-protein load_dye Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) start->load_dye incubate Incubate to Allow Dye Uptake load_dye->incubate wash Wash to Remove Extracellular Dye incubate->wash add_ligand Add Sweet Receptor Ligand (e.g., this compound, Sucrose) wash->add_ligand measure_fluorescence Measure Changes in Intracellular Fluorescence Over Time add_ligand->measure_fluorescence analyze_data Analyze Data to Determine EC50 and Emax measure_fluorescence->analyze_data end End: Quantitative Measure of Receptor Activation analyze_data->end

Caption: Workflow for a Calcium Imaging Assay.

Detailed Methodology:

  • Cell Culture: HEK293 cells stably or transiently co-expressing the human T1R2 and T1R3 subunits, along with a promiscuous G-protein subunit (e.g., Gα16), are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane. Inside the cell, esterases cleave the AM ester, trapping the fluorescent indicator.

  • Ligand Application: A baseline fluorescence is recorded before the addition of the sweet receptor ligand at various concentrations.

  • Fluorescence Measurement: Upon receptor activation and subsequent intracellular calcium release, the dye binds to Ca2+ ions, leading to a significant increase in its fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence intensity is plotted against the ligand concentration to generate a dose-response curve, from which the EC50 and maximum response (Emax) can be calculated.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor, providing quantitative information about binding affinity (Kd) and the density of receptors (Bmax).

Radioligand_Binding_Workflow cluster_incubation Incubation cluster_total Total Binding cluster_nonspecific Non-specific Binding start Start: Prepare Membranes from Cells Expressing T1R2/T1R3 incubate_total Incubate Membranes with Radiolabeled Ligand start->incubate_total incubate_nonspecific Incubate Membranes with Radiolabeled Ligand + Excess Unlabeled Ligand start->incubate_nonspecific separate Separate Bound and Free Ligand (e.g., Filtration) incubate_total->separate incubate_nonspecific->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze_data Calculate Specific Binding and Determine Kd and Bmax quantify->analyze_data end End: Quantitative Measure of Binding Affinity analyze_data->end

Caption: Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes containing the T1R2/T1R3 receptor are isolated from cultured cells or tissue.

  • Incubation: The membranes are incubated with a radiolabeled version of a sweet ligand (e.g., [3H]-labeled) at various concentrations.

  • Competition Assay (for unlabeled ligands): To determine the affinity of an unlabeled ligand like this compound, a competition binding experiment is performed. Here, the membranes are incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor.

  • Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of an excess of unlabeled ligand) from total binding. For saturation binding, the data is used to determine the Kd and Bmax. For competition assays, the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki value.

Conclusion

This compound represents a structurally distinct class of high-potency sweeteners. While its reported relative sweetness is exceptionally high, a direct comparison of its interaction with the T1R2/T1R3 receptor at a molecular level with other sweeteners is currently limited by the lack of publicly available in vitro binding and functional data. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which would be invaluable for a deeper understanding of the structure-activity relationships of sweet receptor ligands and for the rational design of novel sweetening agents. Future research focusing on the quantitative characterization of this compound's binding affinity and efficacy is crucial to fully elucidate its mechanism of action and to benchmark its performance against existing natural and artificial sweeteners.

Safety Operating Guide

Essential Safety and Handling Protocols for NC-174

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identity of the substance designated "NC-174" could not be definitively established from available public information. Search results included references to "ISOCYANATE 174," "CO-174" (a cobalt-based substance), and a non-hazardous material in a clinical trial setting. Given the potential for severe health risks associated with hazardous chemicals, it is imperative to obtain the specific Safety Data Sheet (SDS) for the exact "this compound" substance in use to ensure appropriate safety measures are taken.

This guide provides essential, immediate safety and logistical information for handling a hazardous chemical, using data synthesized from publicly available information for similarly designated substances as a proxy. This information should be adapted following a thorough review of the substance-specific SDS.

Immediate Safety and Personal Protective Equipment (PPE)

Safe handling of any hazardous chemical is paramount to prevent exposure and ensure a safe laboratory environment. A workplace hazard assessment is required to determine the necessary PPE for protecting employees.[1] The following table summarizes the recommended PPE for handling hazardous chemicals, based on potential hazards identified for substances with similar designations.

Protection Type Recommended PPE Specifications & Rationale
Respiratory Protection NIOSH-approved respiratorRequired if ventilation is inadequate or when exposed to dust, mists, or vapors.[2][3] For isocyanates, a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode is recommended in case of fire.[2]
Eye and Face Protection Safety glasses with side shields or goggles; Face shieldProtects against flying particles, liquid chemicals, and vapors.[4] Eye and face PPE should be distinctly marked to identify the manufacturer.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact which can cause irritation or allergic reactions.[5] Always check the specific glove type recommended in the substance's SDS.
Body Protection Lab coat, coveralls, or chemical-resistant apronProvides a barrier against spills and splashes.[4] For substances that can be absorbed through the skin, additional protective clothing may be necessary.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.
Operational Plan for Handling

A systematic approach to handling hazardous chemicals from receipt to disposal minimizes risks.

1. Receiving and Storage:

  • Inspect incoming containers for damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[2][3]

  • Keep containers tightly closed and properly labeled.[2][3]

  • Store locked up and in original containers protected from direct sunlight.[2][3]

2. Handling and Use:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][5]

  • Use with adequate ventilation and avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][5]

  • Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[2][3]

  • Remove contaminated clothing and protective equipment before entering eating areas.[2][3]

Disposal Plan

Proper disposal of hazardous waste is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect waste in designated, labeled, and closed containers.

  • Disposal Route: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2] Do not flush into surface water or sanitary sewer systems.[5]

  • Spill Cleanup: In case of a spill, ventilate the area and evacuate personnel to safe areas.[5] Soak up the spill with inert absorbent material (e.g., sand, silica gel) and transfer it to properly labeled containers for disposal.[5] For dust spills, use a HEPA-filtered vacuum; do not dry sweep.[2]

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][5] If breathing is difficult, provide artificial respiration or oxygen.[2] Seek medical attention.[2][5]

  • Skin Contact: Flush contaminated skin with plenty of water for at least 15 minutes.[2] Remove contaminated clothing and shoes.[2] Get medical attention if irritation develops or persists.[2]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[5] Continue rinsing for at least 15 minutes.[6] Seek medical attention.[5]

  • Ingestion: Wash out the mouth with water.[2] Do not induce vomiting unless directed by medical personnel.[3] Seek immediate medical attention.[3]

Visualizing Emergency Response: Chemical Spill Workflow

The following diagram illustrates a logical workflow for responding to a chemical spill, a critical component of laboratory safety protocols.

G cluster_assessment Initial Assessment cluster_response Spill Response cluster_disposal Post-Spill Actions Spill Chemical Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Controllable? MajorSpill Major Spill Assess->MajorSpill Uncontrollable? Contain Contain Spill with Absorbent MinorSpill->Contain Yes Evacuate Evacuate Area & Alert Others MajorSpill->Evacuate Yes CallEmergency Call Emergency Services Evacuate->CallEmergency Neutralize Neutralize (if applicable) Contain->Neutralize Cleanup Clean Up Residue Neutralize->Cleanup Dispose Dispose of Waste per SDS Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for Chemical Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.